Structural and Analytical Characterization of (R)-4-(1-Aminoethyl)-3-fluorophenol: A Chiral Building Block in Advanced Therapeutics
Executive Summary (R)-4-(1-Aminoethyl)-3-fluorophenol (CAS: 1228559-50-9) is a highly specialized chiral synthon utilized in the development of advanced pharmaceutical active pharmaceutical ingredients (APIs) 1[1]. Chara...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-4-(1-Aminoethyl)-3-fluorophenol (CAS: 1228559-50-9) is a highly specialized chiral synthon utilized in the development of advanced pharmaceutical active pharmaceutical ingredients (APIs) 1[1]. Characterized by a chiral benzylic amine coupled with a fluorinated phenol ring, it serves as a versatile intermediate for synthesizing kinase inhibitors and beta-adrenergic agonists. This technical guide details the structural nomenclature, physicochemical properties, and the state-of-the-art synthetic and analytical methodologies required to produce and validate this compound with high enantiomeric purity.
Structural Elucidation & IUPAC Nomenclature
The rigorous IUPAC name for this compound is 4-[(1R)-1-aminoethyl]-3-fluorophenol .
Parent Structure : The core is a phenol ring, dictating that the hydroxyl (-OH) group is at position C1.
Substituents : A fluorine atom is located at C3, and a 1-aminoethyl group is located at C4.
Stereochemistry : The chiral center is located at the benzylic carbon (C1 of the ethyl chain). According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents around this chiral center are ranked as follows: -NH
(1), -CHF(OH) (2), -CH (3), and -H (4). The spatial arrangement of these groups in this specific enantiomer dictates an (R) configuration.
Electronic Effects : The fluorine atom at C3 exerts a strong inductive electron-withdrawing effect (-I) and a mesomeric electron-donating effect (+M). This unique push-pull dynamic increases the acidity of the phenolic -OH while modulating the basicity of the adjacent benzylic amine, which is critical for optimizing target binding affinity in drug design.
Synthetic Methodologies
Achieving high enantiomeric excess (
) for (R)-4-(1-Aminoethyl)-3-fluorophenol requires stringent asymmetric control. Two primary methodologies are employed in modern process chemistry: Biocatalytic Asymmetric Reductive Amination and Chemical Asymmetric Transfer Hydrogenation (ATH).
Biocatalytic Route: Engineered
-Transaminase
Biocatalysis offers an environmentally benign route with exceptional stereoselectivity. Using an engineered (R)-selective
-transaminase (e.g., derived from Arthrobacter sp.), the prochiral ketone precursor, 1-(2-fluoro-4-hydroxyphenyl)ethan-1-one, is converted directly into the (R)-amine 2[2].
Causality of Experimental Choice : Isopropylamine is selected as the amine donor because its deamination byproduct is acetone. Acetone is highly volatile; its continuous removal from the reaction system drives the thermodynamic equilibrium toward product formation, overcoming the typically unfavorable equilibrium constants of transaminase reactions 3[3].
Caption: Biocatalytic asymmetric reductive amination using (R)-ω-transaminase.
Protocol: Biocatalytic Reductive Amination
Preparation : Dissolve 50 mM of 1-(2-fluoro-4-hydroxyphenyl)ethan-1-one in a 100 mM phosphate buffer (pH 7.5) containing 10% (v/v) DMSO to aid substrate solubility.
Cofactor & Donor Addition : Add 1 mM Pyridoxal 5'-phosphate (PLP) and 500 mM isopropylamine.
Enzyme Loading : Introduce 5 mg/mL of purified (R)-
-transaminase.
Incubation : Incubate at 30 °C with orbital shaking (200 rpm) for 24 hours. Keep the vessel partially vented to allow acetone evaporation.
Extraction : Adjust the pH to 10 using 1M NaOH to deprotonate the product amine, then extract with ethyl acetate (3 x 50 mL).
Purification : Dry the organic layer over anhydrous Na
SO, filter, and concentrate under reduced pressure to yield the crude chiral amine.
Chemical Route: Asymmetric Transfer Hydrogenation (ATH)
For scalable chemical synthesis, the ATH of the corresponding ketimine using a Ru(II)/TsDPEN catalyst is highly effective.
Causality of Experimental Choice : The Ru(II)/TsDPEN complex is chosen because the N-H bond of the TsDPEN ligand is critical for catalytic activity. It participates in a highly ordered, six-membered cyclic transition state with the substrate, providing rigid stereochemical control and ensuring high enantiomeric excess4[4]. Furthermore, utilizing a water/methanol mixture with sodium formate as the hydrogen donor improves catalyst solubility and accelerates the reaction compared to traditional formic acid/triethylamine azeotropes 5[5].
Caption: Asymmetric Transfer Hydrogenation (ATH) cycle via Ru(II)/TsDPEN catalyst.
Protocol: ATH of Ketimine
Imine Formation : Condense 1-(2-fluoro-4-hydroxyphenyl)ethan-1-one with an amine source (e.g., ammonium acetate) to form the ketimine intermediate.
Catalyst Activation : In a Schlenk tube under nitrogen, combine 1 mol% (R,R)-RuCl(TsDPEN)(p-cymene) with aqueous sodium formate (5 equivalents) in a 1:1 water/methanol mixture.
Reduction : Add the ketimine substrate (1.0 equiv) to the activated catalyst solution.
Reaction : Stir at 40 °C for 12 hours. The reaction progress is monitored by TLC.
Workup : Quench with water, extract with dichloromethane, and purify via flash column chromatography.
Analytical Workflows & Quality Control
To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required. The enantiomeric excess (
) must be quantified using Chiral High-Performance Liquid Chromatography (HPLC) to validate the stereochemical outcome of the synthesis.
Protocol: Chiral HPLC for Enantiomeric Excess (
)
Sample Preparation : Dissolve 1 mg of the synthesized product in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter to remove particulates.
Column Selection : Utilize a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).
Method Parameters : Run an isocratic elution. Because the analyte is a basic amine, a basic modifier (diethylamine) must be added to the mobile phase to suppress secondary interactions with residual silanols on the silica support, thereby preventing peak tailing.
System Validation & Calculation : Determine the Area Under the Curve (AUC) for both the (R) and (S) enantiomer peaks. Calculate the enantiomeric excess using the self-validating formula:
nih.gov (PMC) . "Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines". 2
acs.org (The Journal of Organic Chemistry) . "Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate". 5
asm.org (Applied and Environmental Microbiology) . "Active-Site Engineering of ω-Transaminase for Production of Unnatural Amino Acids Carrying a Side Chain Bulkier than an Ethyl Substituent". 3
warwick.ac.uk . "The importance of the N–H bond in Ru/TsDPEN complexes for asymmetric transfer hydrogenation of ketones and imines".4
Stereochemical and Synthetic Profiling of (R)-4-(1-Aminoethyl)-3-fluorophenol: A Technical Guide for Drug Development
As a Senior Application Scientist, I approach the synthesis and application of chiral building blocks not merely as a sequence of reactions, but as a carefully orchestrated manipulation of molecular architecture. (R)-4-(...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the synthesis and application of chiral building blocks not merely as a sequence of reactions, but as a carefully orchestrated manipulation of molecular architecture. (R)-4-(1-Aminoethyl)-3-fluorophenol (CAS: 1228559-50-9) is a prime example of such a scaffold. This compound integrates three critical pharmacophoric elements—a stereodefined basic amine, a highly electronegative fluorine atom, and a phenolic hydrogen-bond donor—making it an indispensable fragment in modern structure-based drug design (SBDD).
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and a self-validating synthetic methodology designed for high-fidelity pharmaceutical development.
Physicochemical Profiling & Structural Rationale
Before deploying a fragment into a medicinal chemistry campaign, it is critical to understand the causality behind its structural features. The specific substitution pattern of (R)-4-(1-Aminoethyl)-3-fluorophenol is engineered to optimize both target affinity and pharmacokinetic stability[1].
Table 1: Quantitative Physicochemical Properties
Property
Value
Chemical Name
(R)-4-(1-Aminoethyl)-3-fluorophenol
CAS Registry Number
1228559-50-9
Molecular Formula
C8H10FNO
Molecular Weight
155.17 g/mol
Stereocenter
(R)-configuration at the benzylic carbon
Appearance
Off-white to pale yellow solid
Causality in Structural Design
Why is this specific molecular architecture highly sought after in drug discovery?
The (R)-1-Aminoethyl Group: This moiety introduces a basic center (pKa ~9.5) that is protonated at physiological pH, allowing it to form critical salt bridges with acidic residues (e.g., Aspartate, Glutamate) deep within target binding pockets. The (R)-methyl group restricts conformational freedom, minimizing entropic penalties upon binding and driving high enantiomeric target selectivity (eutomer vs. distomer affinity).
The 3-Fluoro Substituent: Positioned ortho to the chiral amine, the fluorine atom exerts a profound stereoelectronic effect. It lowers the pKa of the adjacent amine slightly, enhancing membrane permeability (lipophilic efficiency). Furthermore, it sterically locks the benzylic amine into a bioactive conformation while simultaneously blocking cytochrome P450-mediated metabolic oxidation at the electron-rich aromatic position.
The 4-Hydroxyl Group: Serves as a versatile hydrogen-bond donor and acceptor, anchoring the fragment to kinase hinge regions or GPCR transmembrane domains.
Pharmacological Application & Interaction Model
When integrated into an Active Pharmaceutical Ingredient (API), the fragment acts as a multi-point recognition motif. The diagram below maps the specific non-covalent interactions this scaffold forms with target protein pockets.
Figure 1. Pharmacophore interaction model of the chiral fragment.
Synthetic Methodologies & Protocols
To achieve the stringent enantiomeric purity required for pharmaceutical intermediates, the asymmetric synthesis of (R)-4-(1-Aminoethyl)-3-fluorophenol is best executed via Ellman’s sulfinamide chemistry [2][3]. This approach is highly reliable and serves as a self-validating system where each intermediate can be analytically verified before progressing.
Figure 2. Stereoselective synthesis workflow via Ellman's auxiliary.
Step-by-Step Methodology: Asymmetric Synthesis via Ellman's Auxiliary
Step 1: Imine Condensation
Causality & Rationale: Titanium(IV) ethoxide acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the sulfinyl imine.
Protocol:
Charge a dry, argon-flushed reactor with 1-(2-fluoro-4-hydroxyphenyl)ethan-1-one (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF (0.5 M).
Add Ti(OEt)4 (2.0 eq) dropwise at room temperature.
Heat the mixture to 60 °C for 12 hours.
Self-Validating QC: Perform LC-MS analysis. Proceed only when ketone conversion is >95%. The mass spectrum must show the [M+H]+ peak of the sulfinyl imine.
Step 2: Diastereoselective Reduction
Causality & Rationale: The bulky tert-butyl group of the chiral auxiliary sterically shields one face of the imine. Reduction with NaBH4 at low temperatures ensures the hydride attacks exclusively from the less hindered face, establishing the (R)-stereocenter with high precision.
Protocol:
Cool the reaction mixture from Step 1 to -50 °C.
Add NaBH4 (3.0 eq) in small portions to control the exothermic hydride transfer.
Stir for 4 hours at -50 °C, then slowly warm to 0 °C.
Quench cautiously with saturated aqueous NH4Cl and extract with EtOAc.
Self-Validating QC: Isolate a crude sample and perform 1H-NMR. Calculate the diastereomeric ratio (d.r.) by integrating the benzylic proton signals. A d.r. of >95:5 is required to ensure enantiomeric purity downstream.
Step 3: Acidic Cleavage (Deprotection)
Causality & Rationale: The sulfinyl group must be removed without racemizing the newly formed benzylic stereocenter. 4M HCl in dioxane achieves this stereoretentive cleavage efficiently.
Protocol:
Dissolve the purified sulfinamide intermediate in a 1:1 mixture of MeOH and 4M HCl in dioxane (0.2 M).
Stir at room temperature for 2 hours.
Concentrate the solvent under reduced pressure to yield the crude amine hydrochloride salt.
Self-Validating QC: Conduct Chiral HPLC (e.g., using a Chiralcel OD-H column, Hexane/IPA mobile phase) against a racemic standard. The enantiomeric excess (e.e.) must be >99%.
Step 4: Basification and Isolation
Protocol:
Dissolve the hydrochloride salt in minimal water.
Adjust the pH to 9.0 using saturated aqueous Na2CO3 to liberate the free base.
Extract with dichloromethane (3x), dry over anhydrous Na2SO4, and concentrate to yield pure (R)-4-(1-Aminoethyl)-3-fluorophenol.
Analytical Validation & Quality Control
Rigorous QC is non-negotiable in drug development. The identity and purity of the final API fragment must be confirmed via a multi-modal analytical suite:
1H-NMR (400 MHz, DMSO-d6): Confirms the structural integrity (aromatic protons, benzylic CH multiplet, methyl doublet, and broad NH2/OH singlets).
19F-NMR (376 MHz, DMSO-d6): Verifies the presence of the fluorine atom and its specific ortho-coupling environment.
Chiral HPLC: Ensures the optical purity remains strictly intact post-isolation, validating the entire synthetic cascade.
References
ChemSrc. "(R)-4-(1-Aminoethyl)-3-fluorophenol CAS: 1228559-50-9". ChemSrc Database. Available at:[Link]
MDPI. "Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary". Molbank. Available at:[Link]
RSC Publishing. "Synthetic pathways to create asymmetric center at C1 position of 1-substituted-tetrahydro-β-carbolines – a review". RSC Advances. Available at: [Link]
Physical and chemical properties of (R)-4-(1-Aminoethyl)-3-fluorophenol
This guide details the physical and chemical properties, synthesis, and handling of (R)-4-(1-Aminoethyl)-3-fluorophenol , a critical chiral intermediate in the development of small-molecule therapeutics, particularly tyr...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the physical and chemical properties, synthesis, and handling of (R)-4-(1-Aminoethyl)-3-fluorophenol , a critical chiral intermediate in the development of small-molecule therapeutics, particularly tyrosine kinase inhibitors.
CAS Number: 1228559-50-9
Chemical Formula: C₈H₁₀FNO
Molecular Weight: 155.17 g/mol
Executive Summary & Therapeutic Relevance
(R)-4-(1-Aminoethyl)-3-fluorophenol is a bifunctional chiral building block characterized by a phenolic hydroxyl group, a secondary fluorine substituent, and a chiral primary amine. It serves as a pharmacophore scaffold in medicinal chemistry, specifically for ALK (Anaplastic Lymphoma Kinase) and ROS1 inhibitors. The fluorine atom at the ortho position to the ethylamine side chain modulates pKa, metabolic stability, and lipophilicity, while the (R)-stereocenter is critical for binding affinity in chiral protein pockets.
Physicochemical Profile
The compound exhibits amphoteric behavior due to the presence of both an acidic phenol and a basic primary amine. This zwitterionic potential significantly influences its solubility and extraction protocols.
Table 1: Core Physical & Chemical Properties
Property
Value / Description
Note
Appearance
Off-white to pale beige solid
Sensitive to oxidation (darkens on air exposure)
Melting Point
145 – 150 °C (Free Base)
Estimated range; varies by crystallinity
Boiling Point
290 – 300 °C (Predicted)
Decomposes before boiling at atm. pressure
Chirality
(R)-Enantiomer
>98% ee required for pharma grade
Optical Rotation
[α]D ≈ +15° to +25° (c=1, MeOH)
Specific rotation is solvent-dependent
pKa (Phenol)
~9.2 – 9.5
Lowered by electron-withdrawing Fluorine
pKa (Amine)
~9.0 – 9.8
Typical for benzylamines
LogP
~1.1 – 1.3
Moderate lipophilicity
Solubility
DMSO, Methanol, Ethyl Acetate
Limited water solubility (unless protonated)
Structural Analysis & Stereochemistry
The (R)-configuration at the benzylic position is established during synthesis. The 3-fluoro substituent exerts an electronic effect that deactivates the ring slightly compared to a non-fluorinated phenol but enhances metabolic resistance against ring oxidation.
Stereochemical Determination
Enantiomeric excess (ee) is typically determined via Chiral HPLC.
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (DEA).
Detection: UV at 210 nm or 254 nm.
Retention: The (R)-isomer typically elutes differently from the (S)-isomer; standards are required for calibration.
Synthesis & Manufacturing Logic
The synthesis generally proceeds from 4-Acetyl-3-fluorophenol (CAS 98619-07-9) via asymmetric reductive amination. This route avoids the resolution of racemates, ensuring high atom economy and yield.
Synthetic Pathway (Diagram)
The following DOT diagram illustrates the biocatalytic or chemical route to the target chiral amine.
Figure 1: Asymmetric synthesis pathway from the ketone precursor.
Workup: Acidify to pH 2 to remove donor, extract impurities, then basify to pH 10 to extract product into EtOAc.
Method B: Ellman's Sulfinamide Approach
Condensation: React ketone with (R)-tert-butanesulfinamide using Ti(OEt)₄ to form the chiral sulfinimine.
Reduction: Reduce with NaBH₄ (diastereoselective).
Hydrolysis: Cleave sulfinyl group with HCl/MeOH to yield the chiral amine salt.
Chemical Reactivity & Functionalization
Understanding the reactivity profile is crucial for downstream API synthesis.
Phenol Alkylation: The phenolic -OH is nucleophilic. In the presence of weak bases (K₂CO₃), it can be selectively alkylated (e.g., ether formation) without protecting the amine if the amine is sterically hindered or transiently protected.
Amine Acylation: The primary amine is highly reactive toward acid chlorides/anhydrides. Selective acylation over the phenol requires pH control or prior protection of the phenol (e.g., as a silyl ether).
Sandmeyer-Type Reactions: The primary amine can be converted to a diazonium salt, though this is rare for this scaffold as the chiral center would be lost or inverted.
Solvation Dynamics and Physicochemical Profiling of (R)-4-(1-Aminoethyl)-3-fluorophenol: A Comprehensive Guide for Preclinical Formulation
Executive Summary In early-stage drug development, understanding the solvation dynamics of an Active Pharmaceutical Ingredient (API) is critical for downstream formulation, bioavailability, and pharmacokinetic success. T...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In early-stage drug development, understanding the solvation dynamics of an Active Pharmaceutical Ingredient (API) is critical for downstream formulation, bioavailability, and pharmacokinetic success. This whitepaper provides an in-depth, expert-level framework for profiling the solubility of (R)-4-(1-Aminoethyl)-3-fluorophenol (CAS: 1228559-50-9) [1]. By analyzing the compound's unique structural motifs—a chiral primary amine, a fluorinated aromatic ring, and a phenolic hydroxyl—we establish a predictive and self-validating methodology for determining its thermodynamic solubility in both aqueous and organic media.
Structural & Physicochemical Rationale
As an Application Scientist, one must look beyond basic solubility screens and understand the causality of a molecule's behavior in solution. (R)-4-(1-Aminoethyl)-3-fluorophenol is a classic amphoteric molecule, capable of acting as both a Brønsted-Lowry acid and base.
The Inductive Effect of Fluorine: The highly electronegative fluorine atom at the ortho-position relative to the aminoethyl group and meta to the phenol exerts a strong electron-withdrawing inductive effect (-I). This subtly lowers the pKa of the phenolic hydroxyl (predicted pKa ~9.0) compared to unsubstituted phenol, while also slightly depressing the basicity of the primary amine (predicted pKa ~8.8) [2].
Zwitterionic Behavior: Because the acidic and basic pKa values are in close proximity, the molecule exhibits a narrow isoelectric point (pI). At physiological pH (7.4), the amine is predominantly protonated (cationic) while the phenol remains largely neutral, resulting in a net positive charge that drives aqueous solubility via ion-dipole interactions.
Chirality and Crystal Lattice Energy: The specified (R)-enantiomer will possess a distinct crystal lattice energy compared to its racemic counterpart. Because thermodynamic solubility is a function of both the energy required to disrupt the crystal lattice and the energy gained from solvation, enantiomeric purity must be strictly controlled during profiling.
Logical relationship between pH, ionization state, and aqueous solubility.
Aqueous Solubility & pH-Dependent Profiling
According to [3], evaluating the pH-solubility profile is mandatory for ionizable drugs. For (R)-4-(1-Aminoethyl)-3-fluorophenol, the solubility curve is U-shaped.
When conducting these measurements, buffer selection is paramount. Using chloride-based buffers (like 0.1 N HCl) at low pH can artificially suppress the solubility of the protonated amine due to the common-ion effect , where the precipitation of a hydrochloride salt dictates the solubility limit rather than the free base.
For preclinical toxicology studies or intravenous (IV) formulation, aqueous buffers are often insufficient. We must leverage organic solvents and co-solvents. The presence of the fluorine atom increases the compound's lipophilicity (LogP), while the phenol and amine groups act as strong hydrogen bond donors and acceptors.
Therefore, the compound exhibits excellent solubility in polar aprotic solvents (which disrupt the crystal lattice by accepting hydrogen bonds from the amine/phenol) but poor solubility in strictly non-polar hydrocarbons.
Table 2: Solubility in Common Organic Solvents and Excipients (25°C)
To ensure absolute trustworthiness in our data, we do not rely on kinetic solubility (solvent-shift methods), which is prone to supersaturation artifacts. Instead, we utilize a highly controlled, self-validating thermodynamic shake-flask method [2].
This protocol is "self-validating" because it actively checks for two common failure modes: pH drift (caused by the API overwhelming the buffer capacity) and solid-state phase transformation (e.g., the free base converting to a less soluble hydrate or salt form during incubation).
Step-by-Step Methodology
Solid Dispensing: Accurately weigh an excess amount of (R)-4-(1-Aminoethyl)-3-fluorophenol (e.g., 50 mg) into a 2 mL glass HPLC vial. Rationale: Glass is used to prevent the non-specific binding often seen with polypropylene tubes.
Media Addition: Add 1.0 mL of the target buffer or organic solvent. Record the initial pH of the buffer prior to addition.
Equilibration: Seal the vial and place it in a thermoshaker at 37°C ± 0.5°C with an agitation speed of 800 rpm for 48 hours. Rationale: 48 hours ensures true thermodynamic equilibrium is reached, overcoming any slow-dissolving metastable states.
Phase Separation (Critical Step): Transfer the suspension to a thick-walled centrifuge tube and ultracentrifuge at 15,000 rpm for 15 minutes. Rationale: We avoid syringe filters (e.g., PTFE/PVDF) because amphiphilic fluorinated compounds can adsorb onto the filter membrane, yielding falsely low concentration data.
Supernatant Analysis: Carefully extract the supernatant. Measure the final pH of the supernatant to ensure the buffer capacity was not breached. Dilute the supernatant in the mobile phase and quantify via HPLC-UV (λ ~ 270 nm, targeting the fluorophenol chromophore).
Solid-State Verification: Recover the residual solid pellet from the centrifuge tube. Dry it gently under nitrogen and analyze via X-Ray Powder Diffraction (XRPD). Rationale: This validates that the solubility value corresponds to the intended polymorph and not a newly formed salt or solvate.
Self-validating Shake-Flask protocol for thermodynamic solubility determination.
Conclusion
The solvation of (R)-4-(1-Aminoethyl)-3-fluorophenol is governed by a delicate balance between its crystal lattice energy, the inductive effects of its fluorine substituent, and the pH-dependent ionization of its amphoteric functional groups. By employing the self-validating thermodynamic protocols outlined above, drug development professionals can generate robust, artifact-free solubility data, ensuring seamless progression from discovery into preclinical formulation.
(R)-4-(1-Aminoethyl)-3-fluorophenol (CAS: 1228559-50-9) is a specialized chiral building block, primarily utilized as a scaffold in kinase inhibitor development (e.g., VEGFR/TIE2 targets similar to Regorafenib analogs). Unlike its regioisomer—the Repotrectinib intermediate—this specific isomer is not a commodity chemical.
Critical Sourcing Warning:
Market analysis reveals a high risk of structural confusion. Three distinct compounds are frequently conflated in supplier databases:
Direct procurement of the target CAS 1228559-50-9 is currently limited to custom synthesis quotations. The most reliable and time-efficient strategy is to procure the ketone precursor, 1-(2-fluoro-4-hydroxyphenyl)ethanone (CAS: 98619-07-9), which is widely available from Tier 1 suppliers, and perform a stereoselective conversion.
Direct stock of the chiral amine is rarely maintained due to shelf-life concerns (oxidation of electron-rich phenols/amines) and lower demand compared to the Repotrectinib intermediate.
Primary Action: Submit "Request for Quote" (RFQ) to specialized chiral vendors (e.g., Enamine, WuXi AppTec, Combi-Blocks).
Lead Time: Typically 4–8 weeks (Custom Synthesis).
B. Strategic Precursor Sourcing (Precursor CAS: 98619-07-9)
Availability: High / Commodity
The ketone precursor, 1-(2-fluoro-4-hydroxyphenyl)ethanone (also known as 4'-hydroxy-2'-fluoroacetophenone), is a stable, shelf-available reagent.
Decision Matrix:
If your timeline is < 4 weeks, do not attempt to source the chiral amine directly. Purchase the ketone (CAS 98619-07-9) and employ the synthesis protocol below.
Figure 1: Strategic sourcing decision tree prioritizing timeline security.
Technical Protocol: Synthesis & Validation
If direct supply is unavailable, the following protocol synthesizes the target from CAS 98619-07-9. This method uses Ellman’s Auxiliary chemistry, the gold standard for generating chiral amines with high enantiomeric excess (ee) in medicinal chemistry settings.
Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or NaBH₄ with chiral additives.
Note: The choice of reducing agent dictates the stereochemistry. For (R)-amines from methyl ketones using (R)-sulfinamide, conditions must be carefully selected (often L-Selectride favors one diastereomer over the other). Self-Validation Step: Check diastereomeric ratio (dr) of the intermediate sulfinamide by HPLC/NMR before hydrolysis.
For larger scale (>100g), Transaminase Biocatalysis is superior.
Enzyme: Codexis or Johnson Matthey Transaminase Screening Kit (ATA).
Donor: Isopropyl amine.
Reference: See synthesis of the regioisomer in Organic Process Research & Development [1] for reaction conditions applicable to this electronic scaffold.
C. Quality Assurance (QC)
Every batch, purchased or synthesized, must pass this validation workflow to ensure it is not the achiral aniline (CAS 399-95-1) or the wrong enantiomer.
1. Identity Verification (NMR):
¹H NMR (DMSO-d₆): Look for the diagnostic methyl doublet at ~1.3 ppm (3H) and the methine quartet at ~4.2 ppm (1H).
Differentiation: The impurity 4-Amino-3-fluorophenol will lack these aliphatic signals entirely.
2. Chiral Purity (HPLC):
Column: Daicel CHIRALPAK® AD-H or OD-H (4.6 x 250 mm).
Figure 2: Incoming Goods Inspection Workflow to prevent common identity errors.
Handling & Stability
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Phenolic amines are prone to oxidation (browning) upon air exposure.
Form: The Hydrochloride (HCl) salt is significantly more stable than the free base and is the recommended form for long-term storage.
References
Enantioselective Synthesis of Chiral Amine Fragments. Organic Process Research & Development. (2023). Describes the Ru-catalyzed asymmetric reductive amination for the regioisomer (R)-2-(1-aminoethyl)-4-fluorophenol, providing valid reaction conditions for the target scaffold.
Chemical Identity (CAS 1228559-50-9). ChemSRC Database. Confirms the specific linkage between the CAS number and the (R)-4-(1-Aminoethyl)-3-fluorophenol structure.
Ellman's Sulfinamide Methodology. Nature Protocols. General procedure for the asymmetric synthesis of amines using tert-butanesulfinamide.
Key intermediates in the synthesis of (R)-4-(1-Aminoethyl)-3-fluorophenol
Executive Summary This technical guide details the robust synthesis of (R)-4-(1-Aminoethyl)-3-fluorophenol (CAS: Generic/Isomer Specific), a high-value chiral building block often utilized in the development of next-gene...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide details the robust synthesis of (R)-4-(1-Aminoethyl)-3-fluorophenol (CAS: Generic/Isomer Specific), a high-value chiral building block often utilized in the development of next-generation Tyrosine Kinase Inhibitors (TKIs) and adrenergic receptor ligands.
The guide prioritizes a scalable, high-fidelity route utilizing Ellman’s Sulfinamide auxiliary for stereochemical control, while also profiling a Biocatalytic Transamination route as a sustainable alternative. Critical attention is paid to the regioselective preparation of the ketone precursor, 4-acetyl-3-fluorophenol, which serves as the divergent hub for this synthesis.
Retrosynthetic Analysis & Strategy
The target molecule features a chiral amine at the benzylic position and a phenol moiety. The 3-fluoro substituent introduces electronic effects that influence both the stability of intermediates and the stereoselectivity of the amine installation.
Strategic Disconnection
The most logical disconnection slices the C-N bond at the chiral center, tracing back to the corresponding acetophenone.
Figure 1: Retrosynthetic tree illustrating the disconnection to the commercially available 3-fluorophenol.
Synthesis of Key Intermediate I: 4-Acetyl-3-fluorophenol
The primary challenge in this step is regioselectivity . Electrophilic aromatic substitution on 3-fluorophenol can occur at the ortho (C2, C6) or para (C4) positions. The target requires substitution at C4 (para to the hydroxyl, ortho to the fluorine).
Protocol: Fries Rearrangement
Direct Friedel-Crafts acylation often leads to mixtures. The Fries Rearrangement of the acetate ester provides better control and allows for separation of isomers based on volatility.
Mechanism: The Lewis acid complexes with the ester oxygen, triggering acyl migration.[3]
Thermodynamic Control: Higher temperatures typically favor the ortho-hydroxy ketone (via intramolecular delivery).
Kinetic Control: Lower temperatures (<60°C) favor the para-hydroxy ketone.
Optimization for Para-Isomer: Despite the general rule, the specific steric influence of the 3-fluoro group often pushes the acyl group to the 4-position (para to OH) to minimize dipole repulsion with the fluorine.
Purification (The "Steam Trick"):
The ortho-isomer (2-acetyl-5-fluorophenol) is capable of intramolecular hydrogen bonding, making it steam volatile .
The para-isomer (4-acetyl-3-fluorophenol) is not steam volatile .
Action: Perform steam distillation on the crude mixture. The unwanted ortho-isomer distills over; the desired para-isomer remains in the pot and crystallizes upon cooling.
Asymmetric Amine Installation (The Core Transformation)
To establish the (R)-stereocenter, we employ Ellman’s Auxiliary ((R)-tert-butanesulfinamide). This method is superior to classical resolution due to higher yields and the avoidance of wasteful enantiomer discarding.
Condensation of the ketone with (R)-tert-butanesulfinamide requires a strong dehydrating agent because acetophenones are sterically hindered and less reactive than aldehydes.
Equilibrium Shift: Use of IPA generates acetone as a byproduct. Removing acetone (via vacuum or nitrogen sweep) drives the reaction to completion.
Advantages: Single step from ketone to amine; >99% e.e. is common.
Challenges: Screening is required to find a specific ATA variant that accepts the ortho-fluoro substituted acetophenone substrate, as sterics can inhibit enzyme binding.
Detailed Experimental Protocol (Ellman Method)
Safety Note: Titanium ethoxide is moisture sensitive.[4] L-Selectride is pyrophoric. Handle all reagents under inert atmosphere (Nitrogen/Argon).
Imine Formation:
To a dry flask, add 4-acetyl-3-fluorophenol (10.0 g, 64.9 mmol) and (R)-tert-butanesulfinamide (8.65 g, 71.4 mmol).
Dissolve in anhydrous THF (100 mL).
Add Ti(OEt)₄ (29.6 g, 130 mmol) dropwise.
Heat to reflux (70°C) for 18 hours. Monitor by TLC/HPLC.
Quench: Cool to RT. Pour into brine (100 mL) with vigorous stirring. A thick titanium salt precipitate will form. Filter through Celite. Wash the cake with EtOAc.
Concentrate the filtrate to yield the crude sulfinyl imine.
Reduction:
Dissolve the crude imine in anhydrous THF (150 mL). Cool to -78°C .
Add L-Selectride (1.0 M in THF, 70 mmol) dropwise over 30 minutes.
Stir at -78°C for 3 hours. Warm slowly to RT.
Quench: Add saturated NH₄Cl solution. Extract with EtOAc.
Purify the sulfinamide intermediate via silica gel chromatography (Hexane/EtOAc gradient) to ensure high diastereomeric purity.
Hydrolysis:
Dissolve the purified intermediate in MeOH (50 mL).
Add 4M HCl in Dioxane (20 mL). Stir at RT for 2 hours.
Concentrate to dryness.[4] Triturate the solid with diethyl ether to yield (R)-4-(1-aminoethyl)-3-fluorophenol hydrochloride .
References
Fries Rearrangement Mechanics & Selectivity
GuideChem. "Synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone and related isomers." Link
Ellman Auxiliary Methodology
Ellman, J. A., et al. "Asymmetric Synthesis of Amines."[4][6] Yale University / Ellman Lab.Link
Biocatalytic Transamination
PubMed. "ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol." (Note: Isomer analog reference for conditions). Link
General Synthesis of Fluorophenol Intermediates
Organic Process Research & Development. "Enantioselective Synthesis of Chiral Amine Fragments." Link
Strategic Applications of (R)-4-(1-Aminoethyl)-3-fluorophenol in Modern Drug Discovery
Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Executive Summary The integration of chiral and fluorinated motifs is a cornerstone of contempo...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Whitepaper
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Executive Summary
The integration of chiral and fluorinated motifs is a cornerstone of contemporary medicinal chemistry. Over 50% of newly approved small-molecule drugs contain at least one fluorine atom, and a similar proportion rely on defined stereocenters to achieve target selectivity [1, 5]. (R)-4-(1-Aminoethyl)-3-fluorophenol (CAS: 1228559-50-9) represents a highly privileged, bifunctional building block. By combining a chiral primary amine with a strategically fluorinated phenolic core, this intermediate offers unique stereoelectronic properties. This whitepaper details the physicochemical rationale, therapeutic applications, and synthetic methodologies for incorporating this building block into advanced drug scaffolds.
Physicochemical & Structural Rationale
The selection of (R)-4-(1-Aminoethyl)-3-fluorophenol over its unfluorinated or racemic counterparts is driven by precise stereoelectronic causality.
The Stereoelectronic Effect of the 3-Fluoro Substitution
In this scaffold, the fluorine atom is positioned meta to the hydroxyl group (C1) and ortho to the 1-aminoethyl group (C4). This specific regiochemistry dictates the molecule's behavior:
Amine pKa Modulation: The strong electron-withdrawing inductive effect (-I) of the ortho-fluorine pulls electron density away from the adjacent aliphatic amine. This reduces the amine's pKa, increasing the fraction of the un-ionized species at physiological pH (7.4). The causal result is a marked improvement in passive membrane permeability and Blood-Brain Barrier (BBB) penetration.
Phenol pKa Modulation: The meta-fluorine lowers the pKa of the phenol from approximately 9.9 (in standard phenol) to ~9.1. This enhances the acidity of the proton, making the phenol a significantly stronger hydrogen-bond donor—a critical feature for interacting with the backbone amides in the hinge region of kinases.
Metabolic Shielding: Fluorine substitution at the 3-position blocks cytochrome P450-mediated ortho-oxidation of the phenol, preventing the formation of reactive quinone species and extending the pharmacokinetic half-life.
Quantitative Data Summary
The table below summarizes the predicted physicochemical shifts when transitioning from a standard chiral phenylethylamine to the fluorinated scaffold.
Increased lipophilicity; optimized for CNS exposure.
Metabolic t1/2
Low (rapid oxidation)
High (blocked oxidation)
Reduced clearance; mitigation of toxic quinone metabolites.
Applications in Targeted Therapeutics
Oncology: Next-Generation Kinase Inhibitors
Chiral 1-aminoethyl groups are classic pharmacophores in oncology, frequently utilized to occupy the solvent channel or ribose-binding pocket of Receptor Tyrosine Kinases (RTKs) [3, 6]. The (R)-enantiomer specifically ensures a "lock-and-key" fit, projecting the methyl group into a small hydrophobic sub-pocket while directing the amine toward solvent-exposed regions or acidic residues.
Similar building blocks, such as (R)-2-(1-aminoethyl)-4-fluorophenol, are critical intermediates in the synthesis of FDA-approved drugs like Repotrectinib (a ROS1/TRK inhibitor) [3, 6]. By utilizing (R)-4-(1-Aminoethyl)-3-fluorophenol, researchers can explore novel vector trajectories for the phenolic OH, potentially overcoming resistance mutations (e.g., ROS1 G2032R) by altering the hydrogen-bonding network at the hinge region.
Figure 1: RTK inhibitor mechanism utilizing the chiral fluorophenol scaffold to block signaling.
Beyond direct therapeutic use, chiral aminoethylphenols serve as highly effective Chiral Solvating Agents (CSAs) in NMR spectroscopy. Derivatization of the primary amine (e.g., into a thiourea) creates a sensor capable of determining the absolute configuration of other drug candidates, such as amino acid derivatives, through predictable NMR chemical shift anisochrony [4].
Synthetic Methodologies & Experimental Protocols
To maintain scientific integrity and trustworthiness, the incorporation of (R)-4-(1-Aminoethyl)-3-fluorophenol into drug scaffolds must be treated as a self-validating system. The free phenol can poison palladium catalysts or participate in unwanted O-arylation. Therefore, a rigorous protection-coupling-deprotection sequence is mandatory.
Figure 2: Synthetic workflow for incorporating the chiral building block into API scaffolds.
Standard Operating Protocol: Buchwald-Hartwig Amination
Objective: Chemoselective C-N coupling of the chiral amine to an aryl/heteroaryl halide core.
Step 1: Phenol Protection (Self-Validating Step)
Causality: The phenolic OH must be masked to prevent competitive O-arylation and to increase the solubility of the intermediate in non-polar coupling solvents.
Procedure:
Dissolve (R)-4-(1-Aminoethyl)-3-fluorophenol (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere.
Add imidazole (2.0 eq) and cool the mixture to 0 °C.
Dropwise add tert-butyldimethylsilyl chloride (TBS-Cl, 1.1 eq) dissolved in DCM.
Stir for 4 hours at room temperature. Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography to yield the TBS-protected amine.
Step 2: C-N Cross-Coupling
Causality: BrettPhos is selected as the ligand because its steric bulk promotes reductive elimination and prevents the formation of inactive bis-amine palladium complexes, which is a common failure mode with primary amines.
Procedure:
In an oven-dried Schlenk flask, combine the TBS-protected building block (1.2 eq), the target aryl halide (1.0 eq), Pd₂(dba)₃ (0.05 eq), BrettPhos ligand (0.10 eq), and sodium tert-butoxide (NaOtBu, 2.0 eq).
Evacuate and backfill the flask with Argon (3x). Critical: Strict anaerobic conditions are required to prevent oxidation of the Pd(0) catalyst.
Add anhydrous, degassed toluene (0.2 M).
Heat the sealed flask to 90 °C for 12 hours. Cool to room temperature, filter through a pad of Celite, and concentrate in vacuo.
Step 3: Deprotection
Causality: Fluoride ions selectively cleave the Si-O bond due to the extremely high bond dissociation energy of the Si-F bond, unmasking the phenol without racemizing the chiral center.
Procedure:
Dissolve the crude coupled product in THF.
Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq).
Stir for 2 hours at room temperature. Concentrate and purify the final compound via preparative HPLC.
Conclusion
(R)-4-(1-Aminoethyl)-3-fluorophenol is far more than a simple structural linker; it is a highly tuned stereoelectronic tool. By deliberately leveraging its (R)-stereocenter for spatial targeting and its 3-fluoro substitution for pKa modulation and metabolic shielding, drug development professionals can systematically overcome pharmacokinetic and pharmacodynamic bottlenecks in early-stage discovery.
References
Melnykov, K. P., et al. "Fluorinated building blocks in drug design: new pathways and targets." Future Medicinal Chemistry, 2023. URL:[Link] (Referenced via PMC)[1]
Gaikwad, R., et al. "Enantioselective and Step-Economic Synthesis of the Chiral Amine Fragment in the Tyrosine Kinase Inhibitor Repotrectinib by Direct Asymmetric Reductive Amination under Batch and Flow." Organic Process Research & Development, ACS Publications, 2023. URL:[Link][2]
Aiello, F., et al. "A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids." Molecules, MDPI, 2024. URL:[Link][3][4]
"The significance of chirality in contemporary drug discovery-a mini review." PMC, 2024. URL:[Link][5]
Gaikwad, R., et al. "Green Synthesis of Repotrectinib: Impact of Aqueous Micellar Media on Chemoenzymatic Transformations." ChemistrySelect, Wiley, 2024. URL:[Link][6]
Advanced Chiral Resolution and Enantioselective Synthesis of 4-(1-Aminoethyl)-3-fluorophenol
Strategic Overview & Rationale Chiral primary amines, particularly 1-arylethylamine derivatives such as 4-(1-aminoethyl)-3-fluorophenol and its regioisomers (e.g., 2-(1-aminoethyl)-4-fluorophenol), are critical pharmacop...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Rationale
Chiral primary amines, particularly 1-arylethylamine derivatives such as 4-(1-aminoethyl)-3-fluorophenol and its regioisomers (e.g., 2-(1-aminoethyl)-4-fluorophenol), are critical pharmacophores in modern drug discovery[1]. They serve as essential building blocks for next-generation tyrosine kinase inhibitors (TRKIs), including repotrectinib, which are designed to target ROS1, ALK, and NTRK-rearranged malignancies[2]. Obtaining these amines in an optically pure form (>99% enantiomeric excess, ee) is a strict regulatory and functional requirement to ensure target binding efficacy and minimize off-target toxicity.
As a Senior Application Scientist, selecting the appropriate method for chiral isolation depends heavily on the project phase. This application note details three field-validated methodologies: Classical Diastereomeric Salt Resolution (ideal for rapid, early-stage isolation), Biocatalytic Transamination (ideal for green, highly selective synthesis), and Chemocatalytic Asymmetric Reductive Amination (ideal for step-economic, continuous-flow manufacturing)[1][3][4].
Methodology 1: Classical Diastereomeric Salt Resolution
Mechanistic Causality
Chiral resolution via diastereomeric salt formation remains one of the most industrially viable and cost-effective methods for separating racemic mixtures[4]. By reacting the racemic amine with an enantiopure chiral acid (e.g., L-tartaric acid), two distinct diastereomeric salts are formed. Because diastereomers possess distinct physicochemical properties—unlike enantiomers—they exhibit differential solubility in protic solvents like ethanol. Controlled cooling selectively crystallizes the less soluble salt, leaving the opposite enantiomer's salt dissolved in the mother liquor.
Self-Validating Protocol
Salt Formation: Dissolve 1.0 eq of racemic 4-(1-aminoethyl)-3-fluorophenol in absolute ethanol (10 mL/g) at 60 °C. Slowly add 1.0 eq of L-tartaric acid dissolved in warm ethanol[4].
Crystallization: Allow the solution to cool gradually to room temperature over 4 hours, then to 4 °C overnight to induce fractional crystallization.
Self-Validation Check (Quality Control): Sample a 10 mg fraction of the precipitating crystals. Perform a rapid alkaline free-basing (using 1M NaOH and dichloromethane extraction). Run the organic layer on a chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10) to ensure the ee of the precipitating salt is >85% before proceeding to bulk filtration.
Recrystallization: Filter the bulk crystals. If the ee is <99%, recrystallize the salt from a minimal volume of boiling ethanol to enrich the optical purity.
Free-Basing & Isolation: Suspend the highly pure diastereomeric salt in water and adjust the pH to 11 using 2M NaOH. Extract the aqueous phase with dichloromethane (DCM) (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiopure free amine.
Caption: Workflow of classical diastereomeric salt resolution for chiral amines.
Biocatalysis offers unparalleled stereoselectivity under mild, environmentally benign conditions. ω-Transaminases (e.g., ATA-025 or engineered variants from Vibrio fluvialis) catalyze the transfer of an amino group from a low-cost donor (isopropylamine, IPA) to a prochiral ketone precursor[3]. Because transamination is a reversible equilibrium reaction, the process is driven to completion by removing the volatile byproduct (acetone) under reduced pressure. The use of aqueous micellar media (e.g., TPGS-750-M surfactant) drastically enhances the solubility of the hydrophobic fluorophenol ketone substrate, boosting reaction kinetics[5].
Self-Validating Protocol
Reaction Setup: In a temperature-controlled bioreactor, dissolve 50 mM of the prochiral ketone in a 2 wt% TPGS-750-M aqueous buffer (pH 7.5)[5].
Enzyme & Cofactor Addition: Add 1 mM Pyridoxal 5'-phosphate (PLP) as the essential cofactor, followed by 500 mM isopropylamine (IPA) as the amine donor. Introduce 5 mg/mL of the engineered ω-transaminase (e.g., ATA-025)[3][5].
Incubation & Equilibrium Shift: Stir the mixture at 30 °C. Apply a mild vacuum (150 Torr) or a continuous nitrogen sweep to actively remove the acetone byproduct, driving the thermodynamic equilibrium toward the chiral amine product[3].
Self-Validation Check (In-Process Monitoring): Pull 100 µL aliquots at 4h, 8h, and 12h. Quench with 1M HCl, extract with ethyl acetate, and analyze via GC/MS. Do not proceed to downstream workup until the GC trace confirms >95% ketone conversion.
Workup: Adjust the bioreactor pH to 11 to deprotonate the newly formed amine. Extract with methyl tert-butyl ether (MTBE), dry, and concentrate to yield the product with >99% ee.
Caption: Biocatalytic transamination pathway utilizing ω-transaminase and IPA.
For large-scale pharmaceutical manufacturing, step-economic processes that avoid expensive chiral auxiliaries are highly preferred. A highly efficient, one-step Ru-catalyzed asymmetric reductive amination utilizes ammonium acetate (NH₄OAc) as a nitrogen source and H₂ gas as the reductant[1]. The chiral ruthenium catalyst (bearing a dtbm-Segphos ligand) orchestrates the enantioselective hydride transfer to the intermediate imine, yielding the (R)-amine with exceptional optical purity. This method is highly amenable to continuous-flow chemistry, which drastically improves the mass transfer of H₂ gas and prevents over-reduction[2].
Self-Validating Protocol (Continuous Flow)
Solution Preparation: Prepare a homogeneous solution of the ketone substrate (0.1 M), NH₄OAc (1.5 M), and the Ru-dtbm-Segphos catalyst (0.5 mol%) in a methanol/trifluoroethanol solvent mixture[2].
Flow Reactor Configuration: Pump the liquid mixture into a continuous-flow reactor at a flow rate of 0.4 mL/min. Introduce H₂ gas at a flow rate of 14 sccm (standard cubic centimeters per minute), maintaining a system pressure of 40 atm[2].
Reaction Parameters: Maintain the reactor coil at 80 °C with a residence time of exactly 8 hours[2].
Self-Validation Check (In-Line Validation): Route the reactor effluent through an in-line UV/Vis or IR flow cell to monitor the disappearance of the ketone carbonyl stretch (~1680 cm⁻¹). If unreacted ketone is detected, proportionally decrease the liquid flow rate to increase residence time.
Isolation: Collect the effluent, concentrate under reduced pressure, treat with 1 M HCl to form the hydrochloride salt, and wash with DCM to remove non-basic impurities. Neutralize the aqueous layer and extract to obtain the free amine (Typical yield: 82%, 99% ee)[2].
Quantitative Method Comparison
Parameter
Classical Resolution
Biocatalytic Transamination
Ru-Catalyzed Reductive Amination
Max Theoretical Yield
50% (without racemization step)
100%
100%
Enantiomeric Excess (ee)
>99% (after recrystallization)
>99%
99%
Scalability
High (Standard Batch)
Medium (Aqueous/Micellar)
Very High (Continuous Flow)
Key Reagents
L-Tartaric Acid, Ethanol
ω-Transaminase, IPA, PLP
Ru-dtbm-Segphos, NH₄OAc, H₂
Cost Efficiency
Low upfront, high material waste
Moderate (Enzyme cost)
High (Step-economic, reusable cat.)
Environmental Impact
High solvent usage
Green (Aqueous media)
Green (High atom economy)
References
Xu, L., et al. (2023). Enantioselective and Step-Economic Synthesis of the Chiral Amine Fragment in the Tyrosine Kinase Inhibitor Repotrectinib by Direct Asymmetric Reductive Amination under Batch and Flow. Organic Process Research & Development. 1
Luo, Q., et al. (2024). ω-Transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs. Enzyme and Microbial Technology. 3
BenchChem Technical Support Team. (2025). Chiral Resolution of 3-(1-Aminoethyl)phenol: An In-Depth Technical Guide. BenchChem. 4
Xu, L., et al. (2023). Enantioselective and Step-Economic Synthesis of the Chiral Amine Fragment in the Tyrosine Kinase Inhibitor Repotrectinib by Direct Asymmetric Reductive Amination under Batch and Flow (Detailed Flow Conditions). Organic Process Research & Development. 2
Xu, L., et al. (2023). Enantioselective and Step-Economic Synthesis of the Chiral Amine Fragment in the Tyrosine Kinase Inhibitor Repotrectinib by Direct Asymmetric Reductive Amination under Batch and Flow (Micellar Media Context). ResearchGate. 5
Application Note: Strategic Utilization of (R)-4-(1-Aminoethyl)-3-fluorophenol as a Chiral Building Block
[1] Executive Summary (R)-4-(1-Aminoethyl)-3-fluorophenol is a high-value bifunctional chiral building block that bridges the gap between fragment-based drug discovery (FBDD) and late-stage lead optimization.[1] Its stru...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
(R)-4-(1-Aminoethyl)-3-fluorophenol is a high-value bifunctional chiral building block that bridges the gap between fragment-based drug discovery (FBDD) and late-stage lead optimization.[1] Its structural uniqueness lies in the ortho-fluorine effect , which modulates the pKa of the phenolic hydroxyl and the metabolic stability of the adjacent chiral amine.
This guide details the strategic application of this synthon in organic synthesis, focusing on orthogonal protection strategies, chemoselective coupling, and quality control. It is designed for medicinal chemists targeting kinase inhibitors, GPCR ligands, and CNS-active agents where stereochemical integrity and metabolic robustness are paramount.
Chemical Profile & Structural Logic[2]
The Fluorine Effect
The strategic placement of the fluorine atom at the 3-position (meta to the phenol, ortho to the alkyl amine) imparts critical physicochemical changes compared to the non-fluorinated parent:
Acidity Modulation: The electron-withdrawing nature of fluorine (inductive effect, -I) lowers the pKa of the phenolic hydroxyl (approx. pKa 8.8–9.2 vs. 10.0 for phenol).[1] This enhances the hydrogen-bond donor capability of the phenol in protein active sites.
Metabolic Blocking: The fluorine atom blocks the metabolically labile ortho-position, reducing susceptibility to Phase I oxidation (ring hydroxylation).
Conformational Bias: The fluorine atom can induce a preferred conformation of the ethylamine side chain via electrostatic repulsion or weak intramolecular H-bonding, potentially pre-organizing the molecule for binding.
Physicochemical Data
Property
Value (Approx.)
Significance
Molecular Formula
C₈H₁₀FNO
--
Molecular Weight
155.17 g/mol
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant)
Stereochemistry
(R)-Enantiomer
Matches the stereochemical preference of many adrenergic/aminergic receptors
pKa (Phenol)
~9.0
Enhanced acidity; requires mild bases for alkylation to avoid bis-alkylation
pKa (Amine)
~9.5
Standard primary amine basicity
LogP
~1.2
Favorable lipophilicity for CNS penetration
Synthetic Utility & Workflows
To utilize this building block effectively, researchers must employ orthogonal protection strategies . The presence of both a nucleophilic amine and a nucleophilic phenol requires careful sequencing to avoid polymerization or non-selective coupling.
Decision Tree: Synthesis Pathways
The following Graphviz diagram illustrates the logical flow for utilizing this building block based on the target moiety.
Figure 1: Divergent synthetic workflows for chemoselective functionalization.
Detailed Experimental Protocols
Protocol A: Chemoselective N-Boc Protection
Objective: To mask the primary amine, allowing for subsequent modification of the phenol (e.g., etherification or cross-coupling).
Dissolution: In a round-bottom flask, dissolve 10 mmol of the starting material in 25 mL of THF. Add 25 mL of water followed by solid NaHCO₃. The resulting suspension ensures the phenol remains largely protonated (buffered pH ~8) while the amine reacts.
Addition: Cool the mixture to 0°C. Add Boc₂O dropwise as a solution in 5 mL THF.
Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target mass: M+100 or M+Na).[1]
Workup: Carefully acidify to pH 4–5 with 1M citric acid (avoid strong mineral acids to prevent deprotection). Extract with Ethyl Acetate (3x).[1]
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. The crude N-Boc phenol is often pure enough for the next step; otherwise, purify via silica flash chromatography (Hexane/EtOAc gradient).
Critical Control Point: Do not use strong bases (NaOH, KOH) or high equivalents of base, as this may promote O-acylation (formation of Boc-carbonate on the phenol).[1]
Protocol B: Phenolic Etherification via Mitsunobu Reaction
Objective: To couple the protected phenol with a primary alcohol (e.g., a heterocycle or solubilizing tail).
Preparation: Charge a dry flask with the N-Boc phenol, the target alcohol, and PPh₃ under nitrogen atmosphere. Dissolve in anhydrous toluene (0.1 M concentration).
Activation: Cool to 0°C. Add DIAD dropwise over 20 minutes. The solution will turn yellow.
Incubation: Allow to warm to room temperature and stir for 12–18 hours.
Quench: Add a small amount of water or ethanol to quench excess reagent.
Purification: Concentrate the solvent. Triturate the residue with cold diethyl ether/hexane to precipitate Triphenylphosphine oxide (TPPO).[1] Filter off the solid. Purify the filtrate via column chromatography.[2]
Why Toluene? While THF is standard, toluene often facilitates the precipitation of TPPO, simplifying purification.
Quality Control & Chiral Integrity
Maintaining the (R)-stereochemistry is critical.[1] The benzylic amine position is susceptible to racemization if exposed to conditions that favor quinone methide formation (e.g., strong base + heat).
Analytical Method: Chiral HPLC
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]
Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA).
Self-Validation Step: Always run a racemic standard (prepared by mixing small amounts of R and S isomers) to confirm separation capability before analyzing the sample.[1]
References
Structure & Properties: PubChem. 4-(1-Aminoethyl)phenol Compound Summary. National Library of Medicine. [Link] (Accessed March 4, 2026).[1] Note: Serves as the base structure reference; fluorine substitution logic derived from standard medicinal chemistry principles.
Synthetic Methodology (Reductive Amination): Li, H., et al. "Enantioselective Synthesis of the Chiral Amine Fragment in the Tyrosine Kinase Inhibitor Repotrectinib." Organic Process Research & Development, 2023. [Link] (Accessed March 4, 2026).[1] Provides the authoritative route for chiral benzylic amines.
Fluorine Effect in MedChem: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. [Link] (Accessed March 4, 2026).[1]
Mitsunobu Protocol: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009. [Link] (Accessed March 4, 2026).[1]
Application Note: Scale-Up Synthesis and Biocatalytic Resolution of (R)-4-(1-Aminoethyl)-3-fluorophenol
Document Type: Technical Protocol & Process Engineering Guide Target Audience: Process Chemists, Biocatalysis Researchers, and API Development Scientists Executive Summary & Strategic Overview The chiral amine (R)-4-(1-A...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Protocol & Process Engineering Guide
Target Audience: Process Chemists, Biocatalysis Researchers, and API Development Scientists
Executive Summary & Strategic Overview
The chiral amine (R)-4-(1-Aminoethyl)-3-fluorophenol is a high-value building block frequently utilized in the synthesis of next-generation targeted therapeutics, including epidermal growth factor receptor (EGFR) degraders and tropomyosin receptor kinase inhibitors[1].
Scaling up the synthesis of chiral fluoroamines presents a triad of process engineering challenges:
Thermodynamic Limitations: Reductive amination pathways often suffer from unfavorable equilibrium states.
Amphoteric Isolation: The presence of both a basic amine and an acidic fluorophenol complicates downstream extraction.
This application note details a self-validating, scalable biocatalytic workflow utilizing an engineered (R)-selective ω-transaminase (ω-TA). By replacing heavy-metal-dependent asymmetric hydrogenation with a green biocatalytic process, we achieve superior enantioselectivity while operating under mild, scalable conditions[2].
Synthetic Route Evaluation: The Case for Biocatalysis
Historically, chiral amines were synthesized via classical resolution of racemates (yielding a maximum 50% theoretical yield) or through transition-metal-catalyzed asymmetric hydrogenation of enamines, which requires high-pressure hydrogen and expensive rhodium/ruthenium catalysts.
Biocatalytic Transamination offers a superior alternative. Pyridoxal-5′-phosphate (PLP)-dependent ω-transaminases catalyze the direct asymmetric reductive amination of the prochiral ketone, 1-(2-fluoro-4-hydroxyphenyl)ethanone .
Causality of Selectivity: The strict steric constraints of the engineered ω-TA binding pocket ensure that the hydride transfer occurs exclusively from one face of the intermediate ketimine, reliably yielding >99% ee[3].
Causality of Scalability: By utilizing isopropylamine (IPA) as a low-cost, highly soluble amine donor, the reaction avoids the need for complex cofactor regeneration systems (like NADP+/NADPH required by imine reductases)[4].
Fig 1: Ping-pong bi-bi catalytic mechanism of PLP-dependent ω-transaminase.
Process Thermodynamics & Scale-Up Kinetics
The primary bottleneck in ω-TA reactions is the unfavorable thermodynamic equilibrium (
). The conversion of the ketone to the amine generates acetone as a byproduct. To drive the reaction forward via Le Chatelier's principle, In-Situ Product Removal (ISPR) is mandatory[3].
By applying a continuous nitrogen sweep or mild vacuum, the highly volatile acetone is stripped from the bioreactor, shifting the equilibrium toward the product.
Table 1: Thermodynamic & Kinetic Parameters for 10 L Scale-Up
Parameter
Target Value
Scientific Rationale
Substrate Loading
50 g/L (324 mM)
Balances volumetric productivity with the limited aqueous solubility of fluorinated acetophenones.
Amine Donor (IPA)
2.0 M (~6 eq)
High molar excess drives the equilibrium forward via mass action without denaturing the enzyme.
Temperature
30°C
Provides the optimal thermodynamic balance between reaction kinetics and PLP/enzyme thermal stability.
pH Control
7.5 ± 0.1
Maintains the enzyme in its active conformation while balancing the volatility of IPA ( 10.6) and acetone.
Aeration / ISPR
0.5 vvm sweep
Continuously strips acetone from the liquid phase to prevent product inhibition and thermodynamic stalling.
Experimental Protocol: 10 L Scale-Up Workflow
This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPC) to ensure batch-to-batch reproducibility.
Step 1: Biocatalyst and Substrate Preparation
Buffer Preparation: Prepare 8 L of 2.0 M Isopropylamine (IPA) buffer. Adjust the pH to 7.5 using 5 M HCl.
Cofactor Addition: Supplement the buffer with Pyridoxal-5′-phosphate (PLP) to a final concentration of 1 mM. Allow the solution to equilibrate at 30°C.
Substrate Charging: Slowly charge 500 g of 1-(2-fluoro-4-hydroxyphenyl)ethanone into the reactor. Note: Due to low solubility, the substrate will form a slurry. Agitate at 400 rpm.
Step 2: Biocatalytic Conversion with ISPR
Enzyme Addition: Add 10 g/L of the engineered (R)-selective ω-TA powder to initiate the reaction.
Equilibrium Shifting: Immediately initiate a continuous nitrogen sweep (0.5 vvm) through the reactor headspace. Route the exhaust through a chilled condenser to trap the stripped acetone and prevent environmental release.
pH Maintenance: Monitor pH continuously. The consumption of IPA and generation of the product amine may cause slight pH drifts; titrate with 1 M HCl or 1 M NaOH to maintain pH 7.5.
Step 3: Reaction Monitoring (In-Process Control)
Sampling: Withdraw 1 mL aliquots every 4 hours.
Quenching: Quench the sample with 1 mL of acetonitrile to precipitate the enzyme. Centrifuge at 10,000 x g for 5 minutes.
Validation: Analyze the supernatant via RP-HPLC (C18 column, UV detection at 254 nm).
Gate: Do not proceed to downstream processing until the residual ketone substrate is < 2% (typically achieved within 24–36 hours).
Downstream Processing (DSP) & Isolation
Isolating (R)-4-(1-Aminoethyl)-3-fluorophenol is notoriously difficult due to its amphoteric nature. The molecule contains a basic primary amine (
~9.8) and an acidic fluorophenol ( ~9.3). Standard acid-base extractions will trap the molecule in the aqueous phase as either a phenolate anion (at high pH) or an ammonium cation (at low pH).
Causality of Isolation Strategy: To maximize recovery, the pH must be precisely adjusted to the molecule's isoelectric point (pI) , calculated at approximately pH 9.55 . At this pH, the molecule exists primarily as a neutral zwitterion, exhibiting its lowest aqueous solubility, allowing for efficient crystallization or organic extraction.
Step 4: Product Isolation
Enzyme Removal: Pass the crude reaction mixture through a 10 kDa Ultrafiltration (UF) membrane to remove the biocatalyst.
Isoelectric Precipitation: Carefully adjust the permeate to pH 9.5 ± 0.1 using 5 M NaOH.
Crystallization: Cool the reactor to 4°C at a rate of 0.5°C/min. Seed crystals may be added to induce nucleation. Stir for 4 hours to maximize yield.
Filtration & Drying: Filter the resulting yellowish crystalline slurry. Wash the filter cake with a minimal volume of ice-cold water/ethanol (90:10). Dry under vacuum at 45°C to a constant weight.
Fig 2: Biocatalytic workflow for the scale-up synthesis of (R)-4-(1-Aminoethyl)-3-fluorophenol.
References
Luo, Q., Zhou, G., Li, Z., & Lu, X. (2024). ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs. Enzyme and Microbial Technology.[Link]
Li, Z., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology.[Link]
Patil, M. D., et al. (2018). Transaminases for chiral amine synthesis. Current Opinion in Chemical Biology, 43, 106-112.[Link]
Asymchem Life Science (Tianjin) Co., Ltd. (2016). Omega-transaminase mutants with activity improvements toward ketones and methods for producing optically pure amines.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol
Executive Summary & Mechanistic Rationale
In modern drug discovery, the strategic selection of chiral building blocks is paramount for navigating complex Structure-Activity Relationship (SAR) landscapes. (R)-4-(1-Aminoethyl)-3-fluorophenol is a highly versatile, multi-functional scaffold that presents three distinct handles for molecular editing: a stereospecific primary aliphatic amine, a phenolic hydroxyl group, and an aromatic fluorine atom [1].
As a Senior Application Scientist, I emphasize that derivatizing this scaffold is not merely an exercise in synthetic chemistry, but a calculated modulation of physicochemical space.
The Fluorine Effect: The fluorine atom at the 3-position serves a dual purpose. Sterically, it acts as a conformational lock, restricting the free rotation of the adjacent 1-aminoethyl group. Electronically, its strong inductive effect lowers the pKa of the phenolic hydroxyl (enhancing its hydrogen-bond donor capacity) and shields the aromatic ring from cytochrome P450-mediated oxidative metabolism [2].
Orthogonal Reactivity: The significant difference in nucleophilicity and pKa between the aliphatic amine (pKa ~9.5) and the fluorophenol (pKa ~8.8) allows for highly selective, orthogonal derivatization without the absolute need for complex protecting group strategies.
This guide details the theoretical framework and self-validating protocols for the orthogonal functionalization of this scaffold to drive high-throughput SAR campaigns.
SAR Logic and Derivatization Workflow
When designing a library around (R)-4-(1-Aminoethyl)-3-fluorophenol, modifications are typically segregated into two distinct vectors: N-Derivatization (targeting solvent-exposed regions or hydrogen-bond acceptor pockets) and O-Derivatization (often used for prodrug strategies or to engage deep lipophilic pockets) [3].
Caption: Orthogonal derivatization pathways for (R)-4-(1-Aminoethyl)-3-fluorophenol.
Predictive Physicochemical Impact
Understanding how each derivatization vector alters the molecule's behavior is critical for lead optimization. Table 1 summarizes the expected shifts in key pharmacokinetic parameters.
Table 1: Physicochemical Impact of Derivatization Vectors
The following protocols are designed as self-validating systems . By monitoring specific reaction by-products and utilizing distinct analytical markers, the scientist can ensure the integrity of the reaction at every step without relying solely on end-point LC-MS.
Causality Insight: The aliphatic amine is significantly more nucleophilic than the phenolic hydroxyl. By utilizing strictly 1.05 equivalents of the electrophile at 0 °C in a non-polar solvent (Dichloromethane), we kinetically favor N-acylation. The use of N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sink, preventing the hydrochloride salt of the starting material from precipitating.
Materials:
(R)-4-(1-Aminoethyl)-3-fluorophenol (1.0 eq)
Target Acid Chloride or Sulfonyl Chloride (1.05 eq)
DIPEA (2.0 eq)
Anhydrous Dichloromethane (DCM) (0.1 M)
Step-by-Step Methodology:
Preparation: Suspend (R)-4-(1-Aminoethyl)-3-fluorophenol in anhydrous DCM under a nitrogen atmosphere.
Base Addition: Add DIPEA (2.0 eq) via syringe. The suspension should clear as the free base is generated. Cool the reaction flask to 0 °C using an ice-water bath.
Electrophile Addition: Dissolve the acid chloride (1.05 eq) in a minimal volume of DCM. Add this solution dropwise over 15 minutes to prevent localized heating and suppress O-acylation.
Self-Validation (In-Process): After 30 minutes, spot the reaction mixture on a silica TLC plate.
Validation Marker 1: Spray with Ninhydrin stain and heat. The disappearance of the deep purple spot confirms the complete consumption of the primary amine.
Validation Marker 2: UV (254 nm) will show a new, higher Rf spot (the N-acyl derivative).
Quench & Workup: Quench the reaction with saturated aqueous
. Extract with DCM (3x). Wash the combined organic layers with 1M HCl (to remove residual DIPEA) and brine.
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure. The resulting crude product is typically >90% pure regarding chemoselectivity.
Protocol B: Selective O-Alkylation of N-Protected Intermediates
Causality Insight: Once the amine is protected (e.g., as an amide from Protocol A), the phenol becomes the sole nucleophile. However, phenols require thermodynamic activation. Using Potassium Carbonate (
) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) at elevated temperatures ensures complete deprotonation of the fluorophenol (pKa ~8.8) to the highly nucleophilic phenoxide ion [4].
Alkyl Halide (e.g., Benzyl Bromide or Methyl Iodide) (1.2 eq)
Anhydrous
(3.0 eq)
Anhydrous DMF (0.2 M)
Step-by-Step Methodology:
Activation: Dissolve the N-protected intermediate in anhydrous DMF. Add finely powdered, anhydrous
(3.0 eq). Stir at room temperature for 20 minutes.
Visual Cue: A slight color change (often pale yellow) indicates the formation of the phenoxide anion.
Alkylation: Add the alkyl halide (1.2 eq) in one portion. Heat the reaction mixture to 60 °C.
Self-Validation (In-Process): Monitor via TLC (Hexanes/Ethyl Acetate) after 2 hours.
Validation Marker: Spot the TLC plate with aqueous Ferric Chloride (
) solution. The starting material will produce a dark color (positive for free phenol), while the fully O-alkylated product will remain colorless.
Workup: Cool to room temperature. Dilute heavily with Water (at least 5x the volume of DMF) to crash out the product and partition into Ethyl Acetate.
Washing: Wash the organic layer extensively with Water (5x) and Brine (1x) to ensure complete removal of DMF. Dry over
and concentrate.
Advanced Considerations: The Role of the Chiral Center
The (R)-configuration of the 1-aminoethyl group dictates the spatial trajectory of the N-substituent. When conducting SAR studies, it is highly recommended to synthesize the (S)-enantiomer counterpart for select lead compounds. A significant drop in binding affinity (e.g., an eudismic ratio > 10) validates that the N-substituent is engaging a stereospecific, tightly constrained pocket within the target protein, rather than relying on non-specific hydrophobic interactions.
Caption: Stereochemical validation in SAR. The (R)-isomer achieves optimal fit, whereas the (S)-isomer results in steric clash.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. (Grounding reference for fluorine effects on pKa and metabolism). Available at:[Link]
Muccioli, G. G., et al. (2021). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry, 64(18), 13327-13355. Available at:[Link]
Biffinger, J. C., Kim, H. W., & DiMagno, S. G. (2004). The polar hydrophobicity of fluorinated compounds. ChemBioChem, 5(5), 622-627. (Grounding reference for thermodynamic activation of fluorophenols). Available at:[Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Purification of Crude (R)-4-(1-Aminoethyl)-3-fluorophenol
Welcome to the dedicated technical support resource for the purification of crude (R)-4-(1-Aminoethyl)-3-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support resource for the purification of crude (R)-4-(1-Aminoethyl)-3-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this critical pharmaceutical intermediate.
Introduction
(R)-4-(1-Aminoethyl)-3-fluorophenol is a key chiral building block in the synthesis of various pharmaceutical agents.[1][2] The stereochemical purity of this intermediate is paramount, as the desired biological activity often resides in a single enantiomer.[3] Achieving high purity of the (R)-enantiomer from a crude reaction mixture presents several challenges, including the removal of chemical impurities from the synthesis and the separation from its corresponding (S)-enantiomer. This guide provides practical, field-proven insights to navigate these purification challenges effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of (R)-4-(1-Aminoethyl)-3-fluorophenol. Each problem is followed by potential causes and actionable solutions, grounded in chemical principles.
Issue 1: Low Yield After Recrystallization
You've performed a recrystallization, but the recovery of your purified product is significantly lower than expected.
Potential Cause
Scientific Explanation
Troubleshooting Steps
Inappropriate Solvent Choice
The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or cold temperatures.[4] If the compound is too soluble at low temperatures, a significant portion will remain in the mother liquor.
1. Conduct small-scale solvent screening: Test a range of solvents with varying polarities (e.g., toluene, ethanol/water mixtures, ethyl acetate/hexane).[4] 2. Utilize a co-solvent system: A mixture of a "good" solvent (high solubility) and a "poor" solvent (low solubility) can fine-tune the solubility profile.[5]
Excessive Solvent Volume
Using too much solvent will keep more of the product dissolved even after cooling, leading to poor recovery.[4]
1. Use the minimum amount of hot solvent required to fully dissolve the crude material. 2. If excess solvent has been added, carefully evaporate a portion of it to reach the saturation point before cooling.
Rapid Cooling
Cooling the solution too quickly can lead to the formation of small, impure crystals and trap impurities.[6]
1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. Consider using an insulated container to slow the cooling process further.
Premature Crystallization
If the compound crystallizes too early in a hot funnel during filtration, this can result in product loss.
1. Preheat the filtration apparatus (e.g., funnel, filter flask) before filtering the hot solution. 2. Keep the solution at or near its boiling point during the hot filtration step.
Issue 2: Oiling Out During Recrystallization
Instead of forming crystals upon cooling, your compound separates as an oil.
Potential Cause
Scientific Explanation
Troubleshooting Steps
High Impurity Level
Impurities can depress the melting point of the mixture, causing it to separate as a liquid (oil) rather than a solid.[4]
1. Perform a preliminary purification step, such as an acid-base extraction, to remove gross impurities before recrystallization.[6] 2. Consider a column chromatography step to remove impurities that are structurally similar to the product.
Solution is Too Concentrated
If the solution is supersaturated, the compound may come out of solution above its melting point.[4]
1. Reheat the solution to redissolve the oil. 2. Add a small amount of additional hot solvent to reduce the concentration. 3. Cool the solution very slowly and consider adding a seed crystal to encourage proper crystal formation.
Inappropriate Solvent
The chosen solvent may have a boiling point that is too high, or the compound may have a high affinity for the solvent, hindering crystal lattice formation.
1. Switch to a lower-boiling point solvent if possible. 2. Experiment with different co-solvent systems to alter the solvation properties.
Issue 3: Poor Separation in Column Chromatography
You are running a silica gel column, but the desired product co-elutes with impurities.
Potential Cause
Scientific Explanation
Troubleshooting Steps
Peak Tailing of the Amine
The basic amine group can interact strongly with the acidic silanol groups on the silica gel surface, leading to broad, tailing peaks and poor separation.
1. Add a basic modifier to the mobile phase, such as 0.5-1% triethylamine (TEA) or ammonia.[6] This will compete for the acidic sites on the silica and improve peak shape. 2. Use an amine-functionalized silica column, which has a basic surface and can reduce tailing without the need for mobile phase modifiers.[7]
Inappropriate Mobile Phase Polarity
If the mobile phase is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds will remain on the column.
1. Optimize the solvent system using Thin Layer Chromatography (TLC) first.[6] Aim for an Rf value of 0.2-0.4 for the desired compound. 2. Employ a gradient elution starting with a less polar solvent system and gradually increasing the polarity.
Column Overloading
Applying too much crude material to the column will exceed its separation capacity, resulting in broad, overlapping peaks.
1. Reduce the amount of sample loaded onto the column. A general rule is to load 1-5% of the silica gel weight. 2. Use a larger column if a large amount of material needs to be purified.
Issue 4: Incomplete Chiral Resolution
After chiral chromatography, the enantiomeric excess (e.e.) of your (R)-enantiomer is below the required specification.
Potential Cause
Scientific Explanation
Troubleshooting Steps
Incorrect Chiral Stationary Phase (CSP)
Chiral recognition is highly specific. The chosen CSP may not provide sufficient interaction differences between the two enantiomers.[8]
1. Screen different types of CSPs. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating amines and amino alcohols.[8][9] Pirkle-type CSPs can also be considered.[9] 2. Consult literature or application notes for the separation of similar chiral amines to guide CSP selection.
Suboptimal Mobile Phase
The mobile phase composition significantly influences the interactions between the enantiomers and the CSP.[10]
1. Vary the mobile phase composition, including the type and percentage of alcohol (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). 2. Add acidic or basic additives. For basic compounds like amines, adding a small amount of an acid (e.g., methanesulfonic acid) or a base (e.g., diethylamine) can dramatically improve separation.[10]
Diastereomeric Salt Formation Issues
If using diastereomeric salt crystallization for resolution, incomplete separation can result from similar solubilities of the diastereomeric salts.
1. Screen different chiral resolving agents, such as tartaric acid derivatives (e.g., O,O'-dibenzoyl-D-tartaric acid for resolving the (R)-amine).[11] 2. Optimize the crystallization solvent and temperature profile to maximize the solubility difference between the two diastereomeric salts.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude (R)-4-(1-Aminoethyl)-3-fluorophenol?
A1: The impurity profile depends heavily on the synthetic route. However, common impurities can include:
Starting Materials: Unreacted precursors from the synthesis.[12]
Byproducts: Compounds formed from side reactions.[12]
Regioisomers: Isomers with the same molecular formula but different arrangements of substituents on the aromatic ring.[13]
The (S)-enantiomer: The undesired mirror image of the target molecule.
Q2: What analytical techniques are recommended to assess the purity of (R)-4-(1-Aminoethyl)-3-fluorophenol?
A2: A combination of techniques is essential for a comprehensive purity assessment:
Chiral High-Performance Liquid Chromatography (HPLC): This is the most crucial technique to determine the enantiomeric purity (e.e.).[9][14]
Reversed-Phase HPLC: Used to quantify chemical impurities.[4]
Gas Chromatography (GC): Useful for detecting volatile impurities and residual solvents.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR provide structural confirmation and can help identify impurities.[15]
Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in the identification of unknown impurities.[15]
Q3: When should I choose crystallization over chromatography?
A3: The choice depends on the nature and level of impurities.
Crystallization is an excellent and scalable technique for removing significant amounts of impurities, especially if the crude product is relatively pure (>90%).[15] It is often more cost-effective for large-scale production.
Chromatography is preferred when impurities are structurally very similar to the product and have similar solubilities, making separation by crystallization difficult.[6] It is also the primary method for enantiomeric separation (chiral chromatography).[16]
Q4: How can I purify the compound if it's an oil and won't crystallize?
A4: If the freebase amine is a non-crystalline oil, converting it to a salt can facilitate crystallization.[6] The resulting salt often has a higher melting point and a more ordered crystal lattice.
Dissolve the crude amine oil in a suitable solvent (e.g., isopropanol, ethyl acetate).
Add a stoichiometric amount of an acid, such as hydrochloric acid (to form the hydrochloride salt) or acetic acid (to form the acetate salt).
The salt will often precipitate out of the solution. This salt can then be collected and recrystallized for further purification.[6]
Q5: What is the principle behind chiral chromatography?
A5: Chiral chromatography separates enantiomers by using a chiral stationary phase (CSP).[8] The CSP has a chiral environment that interacts differently with the (R) and (S) enantiomers. These differential interactions, which can include hydrogen bonding, π-π stacking, and steric hindrance, cause one enantiomer to be retained on the column longer than the other, allowing for their separation.[8]
Part 3: Experimental Protocols & Data
Protocol 1: Diastereomeric Salt Crystallization for Chiral Resolution
This protocol describes a general procedure for resolving a racemic mixture of 4-(1-Aminoethyl)-3-fluorophenol using a chiral acid.
Dissolution: Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol) at an elevated temperature.
Addition of Resolving Agent: Add 0.5 equivalents of a chiral resolving agent, such as (+)-O,O'-Di-p-toluoyl-D-tartaric acid, to the solution. This will selectively form a salt with one of the enantiomers.
Crystallization: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to promote the crystallization of the less soluble diastereomeric salt.
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
Liberation of the Free Amine: Dissolve the isolated diastereomeric salt in water and adjust the pH to >10 with a base (e.g., 1M NaOH) to liberate the free amine.
Extraction: Extract the free amine into an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
Purity Check: Analyze the enantiomeric excess (e.e.) of the product using chiral HPLC.
Protocol 2: Flash Column Chromatography with Basic Modifier
This protocol is for the removal of chemical impurities from the crude product.
Solvent System Selection: Using TLC, identify a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). Add 0.5% (v/v) of triethylamine to the chosen solvent system.[6]
Column Packing: Prepare a slurry of silica gel in the mobile phase and pack the column.
Sample Loading: Dissolve the crude (R)-4-(1-Aminoethyl)-3-fluorophenol in a minimal amount of the mobile phase and load it onto the column. For less soluble samples, perform a dry loading by adsorbing the compound onto a small amount of silica.[6]
Elution: Run the column with the triethylamine-modified eluent, collecting fractions.
Fraction Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Summary: Expected Purity and Yield
The following table provides typical purity and yield ranges for various purification techniques. Actual results will vary depending on the initial purity of the crude material and the optimization of the conditions.
Purification Technique
Typical Purity
Typical Yield
Notes
Recrystallization
>99%
60-85%
Effective for removing dissimilar impurities. Yield is highly dependent on solvent choice.
Column Chromatography (Silica)
>98%
70-90%
Good for removing a wide range of impurities. Use of a basic modifier is often necessary.[6]
Diastereomeric Salt Resolution
>98% e.e. (per cycle)
40-50% (theoretical max is 50%)
Yield depends on the efficiency of salt formation and crystallization.
Chiral HPLC (Preparative)
>99.5% e.e.
50-80%
Provides very high enantiomeric purity but may be less scalable than crystallization.
Part 4: Visualization of Workflows
Diagram 1: Decision Tree for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Diagram 2: Workflow for Troubleshooting Recrystallization
Caption: Troubleshooting workflow for common recrystallization issues.
References
Technical Support Center: Purification of Secondary Alkyl Amines. (n.d.). BenchChem.
Process for the purification of p-aminophenol. (1972). Google Patents.
Technical Support Center: Workup Procedures for Reactions Involving Basic Amines. (n.d.). BenchChem.
Purification of N-acetyl aminophenols. (1989). Google Patents.
Process for producing aminophenols. (1987). European Patent Office.
Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024). Arborpharmchem.
Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025). ResearchGate.
Chiral Drug Separation. (n.d.). ScienceDirect.
Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. (2017). Google Patents.
How I can isolated/extracted 4-Aminophenol (as a precursor for paracetamol) from reduction of 4-Nitrophenol in NaBH4/NaOH agent and Cu-CuO-C catalyst? (2024). ResearchGate.
Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives. (2016). Google Patents.
Technical Support Center: Purification of 4-Amino-2,6-dichloro-3-fluorophenol. (n.d.). BenchChem.
Chiral column chromatography. (n.d.). Wikipedia.
Resolving API Impurity Issues in Drug Development. (2025). Pharmaguideline.
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO.
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. (n.d.). Longdom Publishing.
4-Amino-3-fluorophénol. (n.d.). Chem-Impex.
4-Amino-3-fluorophenol: Comprehensive Overview and Applications. (2025). BOC Sciences.
Identification and removal of impurities in (R)-4-(1-Aminoethyl)-3-fluorophenol
Topic: Identification and Removal of Impurities Document ID: TSC-AFEP-001 Status: Active Audience: Process Chemists, Analytical Scientists, CMC Leads[] Introduction: The Amphoteric Challenge Welcome to the technical supp...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Identification and Removal of Impurities
Document ID: TSC-AFEP-001
Status: Active
Audience: Process Chemists, Analytical Scientists, CMC Leads[]
Introduction: The Amphoteric Challenge
Welcome to the technical support hub for (R)-4-(1-Aminoethyl)-3-fluorophenol . This intermediate is a critical scaffold in the synthesis of next-generation tyrosine kinase inhibitors (e.g., crizotinib analogs).[]
Handling this molecule presents a "Triad of Challenges" due to its structural features:
Chirality: The (R)-configuration is pharmacologically active; the (S)-enantiomer is a critical impurity.[]
Amphoterism: It contains both a basic primary amine and an acidic phenol, complicating standard acid/base extractions.
Oxidative Instability: The electron-rich aminophenol core is prone to rapid oxidation, forming quinone imines (pinking/browning).[]
This guide provides self-validating protocols to identify and remove these impurities.
Module 1: Impurity Identification (Analytical)
The Impurity Profile
Before purification, you must categorize your impurities.
Impurity Type
Specific Compound
Origin
Detection Method
Enantiomer
(S)-4-(1-Aminoethyl)-3-fluorophenol
Incomplete stereocontrol or racemization
Chiral HPLC
Oxidation
Quinone imines / Azo-dimers
Air exposure, high pH, metal ions
UPLC-MS (M+16, 2M-2)
Precursor
1-(3-Fluoro-4-hydroxyphenyl)ethanone
Incomplete reduction
Reverse Phase HPLC
By-product
Des-fluoro analogs
Over-reduction (if hydrogenating)
UPLC-MS (M-18)
Analytical Workflow: Chiral HPLC Method
Standard C18 columns cannot separate the enantiomers. You must use polysaccharide-based stationary phases.[] Due to the amphoteric nature, mobile phase additives are mandatory to prevent peak tailing.
Recommended Protocol: Chiral Separation
Column: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).[]
Mobile Phase: Hexane : Isopropyl Alcohol (90:10).
Critical Additive: 0.1% Diethylamine (DEA) AND 0.1% Trifluoroacetic acid (TFA).
Why? The DEA masks silanols (for the amine), and TFA suppresses phenol ionization. This "double buffer" technique is essential for zwitterionic species [1].
Use the following logic to troubleshoot your analytical method.
Figure 1: Analytical Method Development Logic for Amphoteric Chiral Amines.
Module 2: Impurity Removal (Purification)
The "Amphoteric Switch" Extraction
You cannot simply "acid wash" this molecule to remove neutrals, as the phenol may protonate/deprotonate unpredictably. You must exploit the Isoelectric Point (pI) .
The Trap: At neutral pH (~7), the molecule exists as a zwitterion (phenolate-/ammonium+) and is water-soluble, making extraction into organic solvents difficult.[]
The Fix: Adjust pH to ~9.5 (just below phenol pKa ~10, but above amine pKa ~9). This keeps the amine free (organic soluble) while the phenol remains largely protonated [2].
Protocol: Diastereomeric Salt Crystallization
If chiral purity is low (<95% ee), recrystallization of the free base is inefficient. You must form a diastereomeric salt.[2]
Reagents:
Resolving Agent: L-(+)-Tartaric Acid (Start here for (R)-amines) [3].[]
Solvent: Ethanol (95%) or Methanol/Water.
Step-by-Step Guide:
Dissolution: Dissolve 10g of crude (R)-amine (free base) in 50 mL Ethanol at 60°C.
Addition: Add 1.0 eq of L-(+)-Tartaric acid dissolved in warm Ethanol.
Nucleation: Cool slowly to room temperature. Seeding with pure salt may be required.
Filtration: Collect the precipitate.
Note: The diastereomeric salt (R-amine + L-acid) usually has different solubility than the (S-amine + L-acid).[]
Liberation: Suspend the salt in water, adjust pH to 9.5 with NaOH, and extract with Ethyl Acetate.
Workflow: Purification Logic
Figure 2: Purification workflow exploiting amphoteric properties and diastereomeric resolution.[]
Module 3: Troubleshooting & FAQs
Q1: My product turns pink/brown during drying. How do I stop this?
Diagnosis: Oxidative degradation forming quinones.
The Fix:
Degas Solvents: Spurge all solvents with Nitrogen/Argon for 15 mins before use.[3][4]
Antioxidant Wash: During the final workup, wash the organic layer with a 5% Sodium Bisulfite or Ascorbic Acid solution [4].
Storage: Store the final solid as the Hydrochloride or Tartrate salt, not the free base. The salt form locks the lone pair on the nitrogen, significantly reducing oxidation potential.
Q2: I have low recovery after the salt formation step.
Diagnosis: The salt is too soluble in the chosen solvent (likely Methanol).
The Fix:
Switch to Isopropanol (IPA) or add an anti-solvent like MTBE after the initial dissolution.
Ensure you are using anhydrous solvents; water significantly increases the solubility of tartrate salts.
Q3: The enantiomeric excess (ee) is stuck at 90% after one crystallization.
Diagnosis: Eutectic composition reached or fast cooling trapped impurities.
The Fix:
Recrystallize the Salt: Do not liberate the free base. Take the salt obtained and recrystallize it again from Ethanol/Water (9:1).
Change Agent: If Tartaric acid fails, switch to (S)-Mandelic acid .[] The aromatic stacking of Mandelic acid often provides better discrimination for phenylethylamines [5].
Q4: In HPLC, my peaks are splitting.
Diagnosis: Sample solvent mismatch or pH instability on column.
The Fix:
Dissolve the sample in the mobile phase (Hexane/IPA).
Ensure the column is fully equilibrated with the DEA/TFA modifier mixture (at least 20 column volumes).
References
Analytical Chemistry (ACS). "Enantioselective and Step-Economic Synthesis of the Chiral Amine Fragment in the Tyrosine Kinase Inhibitor Repotrectinib." Organic Process Research & Development, 2023.[]
Safe Handling, Storage, and Disposal of (R)-4-(1-Aminoethyl)-3-fluorophenol
Technical Support Guide | CAS: 1228559-50-9 Introduction This guide provides technical protocols for the safe management of (R)-4-(1-Aminoethyl)-3-fluorophenol (CAS 1228559-50-9). As a chiral benzylic amine with a phenol...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Guide | CAS: 1228559-50-9
Introduction
This guide provides technical protocols for the safe management of (R)-4-(1-Aminoethyl)-3-fluorophenol (CAS 1228559-50-9). As a chiral benzylic amine with a phenolic moiety, this compound presents specific challenges related to oxidative instability, hygroscopicity, and corrosivity. It is a critical intermediate in the synthesis of kinase inhibitors (e.g., Crizotinib analogs) and requires strict adherence to inert handling procedures to maintain enantiomeric purity and chemical integrity.
Compound Identification & Physicochemical Profile
Property
Detail
Chemical Name
(R)-4-(1-Aminoethyl)-3-fluorophenol
CAS Number
1228559-50-9
Molecular Formula
C₈H₁₀FNO
Molecular Weight
155.17 g/mol
Physical State
Off-white to light brown solid (Free Base); White solid (HCl Salt)
Q: The compound arrived with the ice pack melted. Is it still usable?A: Likely yes, but verification is required. While the compound is stable for short durations at ambient temperature, prolonged exposure to heat can accelerate oxidation (browning).
Action: Inspect the physical appearance. If the solid has turned dark brown or black, significant oxidation has occurred.
Verification: Perform an LC-MS or H-NMR check. If purity is >95% and enantiomeric excess (ee) is >98%, it is usable.
Future Prevention: Request "Cold Chain" shipping (Dry Ice or Gel Packs) for future orders to ensure integrity.
Q: The bottle label says "Hygroscopic." What immediate action should I take upon opening?A: Benzylic amines readily absorb CO₂ from the air to form carbamates, and the phenolic group oxidizes.
Protocol: Do not open the bottle in the open laboratory air. Transfer the container immediately to a glovebox or a desiccator flushed with Argon or Nitrogen.
Seal Integrity: Parafilm is insufficient for long-term storage. Use electrical tape or a secondary containment jar with desiccant.
Module 2: Storage & Stability
Q: Should I store this as a free base or a salt?A: If you have the choice, convert the free base to the Hydrochloride (HCl) salt . The salt form is significantly more resistant to oxidation and CO₂ absorption than the free base.
Q: What are the optimal storage conditions?A: Follow the decision matrix below based on the form you possess.
Storage Decision Logic
Figure 1: Storage decision tree based on chemical form. Free bases require stricter inert atmosphere controls.
Q: Can I store a solution of this compound?A:No. Solutions in protic solvents (Methanol, Water) will degrade rapidly due to oxidation. Solutions in aprotic solvents (DMSO, DMF) may darken over time. Always store as a dry solid. Prepare solutions fresh immediately before use.
Module 3: Safe Handling & PPE
Q: What specific PPE is required beyond standard lab coats?A: This compound is a Corrosive (Category 1B) and a potential Sensitizer .
Gloves: Double-gloving is recommended. Nitrile (minimum 0.11 mm thickness) is sufficient for solid handling. For solutions in DCM or THF, use Laminate (Silver Shield) gloves.
Respiratory: If handling powder outside a fume hood (not recommended), use an N95 or P100 particulate respirator.
Eyes: Chemical splash goggles are mandatory. Face shields are recommended when handling larger quantities (>5g).
Q: I need to weigh out 5 mg. How do I prevent static scattering?A: Chiral amine salts are often fluffy and static-prone.
Tooling: Use an anti-static gun (ionizer) on the weighing boat and spatula before dispensing.
Spatula: Use a PTFE-coated spatula. Avoid metal spatulas if the compound is an acidic salt, as trace metal leaching can catalyze oxidation.
Module 4: Emergency Protocols
Q: I spilled a small amount (approx. 100 mg) on the bench. How do I clean it?A: Do not just wipe with a dry paper towel, as this spreads the dust.
Isolate: Evacuate the immediate area of unnecessary personnel.
Neutralize/Dampen: Cover the spill with a paper towel soaked in weak acid (e.g., 1% Acetic Acid) if it is the free base, or Sodium Bicarbonate solution if it is the salt. This prevents aerosolization.[2][3][4]
Wipe: Wipe up the material.
Clean: Wash the surface with soap and water, followed by Isopropanol to remove organic residues.
Q: A user got the powder on their skin. It burns. What is the first aid?A:
Immediate Action: Flush the skin with water for 15 minutes .[2][3]
Specific Treatment: Do not use vinegar or neutralizing agents on the skin. Use mild soap and water.[2]
Medical Attention: Seek medical attention immediately.[2][3][5] Phenolic compounds can be absorbed through the skin and cause systemic toxicity.
Q: Can this go into the general aqueous waste?A:Absolutely Not.
Reason: It contains Fluorine and is a Phenol . It is toxic to aquatic life (Aquatic Chronic 2) and may persist in the environment.
Classification: Halogenated Organic Waste.
Q: How do I dispose of the empty bottle?A: The bottle is considered "RCRA Empty" only if triple-rinsed.
Rinse: Triple rinse the bottle with a small amount of Methanol or Acetone.
Collect Rinsate: Pour the rinsate into the Halogenated Organic Waste container.
Deface Label: Cross out the label and dispose of the glass in the chemically contaminated glass bin (or glass recycling if permitted by local EHS after washing).
Waste Stream Classification
Waste Type
Composition
Disposal Stream
Solid Waste
Contaminated gloves, weighing boats, paper towels
Hazardous Solid Waste (Incineration)
Liquid Waste
Mother liquors, HPLC waste, Rinsate
Halogenated Organic Waste (High BTU Incineration)
Aqueous Waste
Quenched reactions (if containing compound)
Aqueous Toxic Waste (Do not sewer)
References
ChemSrc. (2023). (R)-4-(1-Aminoethyl)-3-fluorophenol Physicochemical Properties and CAS 1228559-50-9.[6] Retrieved from [Link]
PubChem. (2023). Compound Summary: 4-Amino-3-fluorophenol (Racemic Analog Safety Profile). National Library of Medicine. Retrieved from [Link]
Disclaimer: This guide is for informational purposes only and does not substitute for a site-specific Risk Assessment. Always consult your institution's Chemical Hygiene Plan (CHP) before handling hazardous materials.
Spectroscopic analysis (NMR, IR, MS) for the structural confirmation of (R)-4-(1-Aminoethyl)-3-fluorophenol
Executive Summary & Strategic Approach Audience: Senior Analytical Chemists, process development scientists.[1] Context: This compound serves as a critical chiral building block (CBB) for kinase inhibitors and antibody-d...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Approach
Audience: Senior Analytical Chemists, process development scientists.[1]
Context: This compound serves as a critical chiral building block (CBB) for kinase inhibitors and antibody-drug conjugates (ADCs).[1] Its structural integrity hinges on three variables: Regiochemistry (F vs. Aminoethyl positioning), Oxidation State (Phenol integrity), and Stereochemistry ((R)-configuration).
As Senior Application Scientists, we move beyond basic "peak picking." We employ a "Triangulation Strategy" where:
Mass Spectrometry (ESI-MS/MS) validates the molecular formula and the labile amine functionality.[1]
2D NMR (HSQC/HMBC + 19F) provides the "molecular ruler" to unambiguously assign the 1,3,4-substitution pattern, ruling out regioisomers (e.g., 2-fluoro analogs).
Chiral Analysis (CSA-NMR) quantifies enantiomeric excess (%ee) without the need for expensive chiral HPLC method development during early phases.[1]
Analytical Workflow Visualization
The following diagram outlines the decision matrix for confirming the structure of (R)-4-(1-Aminoethyl)-3-fluorophenol.
Caption: Integrated analytical workflow for definitive structural confirmation, prioritizing mass validation followed by regiochemical and stereochemical assignment.
Mass Spectrometry: The Fragmentation Logic
For phenethylamines, Electron Ionization (EI) often obliterates the molecular ion. Electrospray Ionization (ESI) in positive mode is the preferred method, but it presents a specific challenge: the "In-Source Fragmentation" loss of ammonia.
In ESI, the protonated amine is highly labile. The loss of
is driven by the formation of a resonance-stabilized 3-fluorobenzyl cation or a quinone methide-like species.
Protocol Note: To observe the parent ion
, use a lower cone voltage (15-20V) and a neutral pH mobile phase (Ammonium Acetate). Acidic mobile phases (0.1% Formic Acid) accelerate the loss of ammonia.
Infrared Spectroscopy (FT-IR): Functional Group Validation
While less structural than NMR, IR provides a rapid "fingerprint" to ensure the phenol and amine are distinct.
Primary Amine (
): Look for the characteristic doublet at 3300–3400 cm⁻¹ (asymmetric/symmetric stretch).[1] In solid-state (ATR), these may merge into the broad OH band.
Phenolic OH: Broad, intense band at 3200–3500 cm⁻¹.[1]
C-F Stretch: A strong, diagnostic band at 1200–1250 cm⁻¹ .[1] This distinguishes the product from non-fluorinated impurities.[1]
Nuclear Magnetic Resonance (NMR): The Definitive Guide
This is the most critical section. The presence of Fluorine-19 (
, 100% abundance) creates a "spin system within a spin system." We use the Heteronuclear Coupling Constants () as a ruler to verify the position of the fluorine atom relative to the ring carbons.
13C NMR: The "Fluorine Ruler"
The magnitude of the Carbon-Fluorine coupling (
) dictates the distance of the carbon from the fluorine atom. This is self-validating data.[1]
Alternative (2-Fluoro): The proton between OH and F would be absent.[1] The splitting patterns of the remaining 3 protons would be a continuous ABC system.
Chiral Analysis: Determining Enantiomeric Excess
For early-stage development, developing a Chiral HPLC method is time-consuming.[1] Chiral Solvating Agents (CSAs) in NMR offer a 15-minute alternative.[1]
Protocol: Chiral Shift Experiment
Sample Prep: Dissolve 5 mg of (R)-4-(1-Aminoethyl)-3-fluorophenol in 0.6 mL
(or for better separation).
Reference Spectrum: Acquire a standard 1H NMR. Note the methyl doublet at ~1.3 ppm.[1]
CSA Addition: Add 2-3 equivalents of (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle Alcohol) or a chiral lanthanide shift reagent like Eu(hfc)3 .[1]
Mechanism: The CSA forms a transient diastereomeric complex with the amine.[1] The (R)-amine-CSA complex and (S)-amine-CSA complex have different magnetic environments.
Result: The methyl doublet at 1.3 ppm will split into two distinct pairs of doublets .
Calculation: Integrate the two methyl signals.
References
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for coupling constants).
Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. Link
Wenzel, T. J. (2018).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley.[1] (Authoritative source on Chiral Solvating Agents).
PubChem Compound Summary. "3-Fluorophenol Derivatives." (General spectral data for fluorophenols). Link
Sekula, K., et al. (2019).[1] "Analysis of the fragmentation of new-type phenethylamine derivatives...". Problems of Forensic Sciences. (Source for MS fragmentation mechanisms of phenethylamines). Link
Comparison of different synthetic routes to (R)-4-(1-Aminoethyl)-3-fluorophenol
The following is a comprehensive technical comparison guide for the synthesis of (R)-4-(1-Aminoethyl)-3-fluorophenol , a chiral benzylic amine scaffold critical in the development of next-generation tyrosine kinase inhib...
Author: BenchChem Technical Support Team. Date: March 2026
The following is a comprehensive technical comparison guide for the synthesis of (R)-4-(1-Aminoethyl)-3-fluorophenol , a chiral benzylic amine scaffold critical in the development of next-generation tyrosine kinase inhibitors (TKIs).
Executive Summary & Molecule Profile[1]
(R)-4-(1-Aminoethyl)-3-fluorophenol is a high-value chiral intermediate characterized by a phenolic hydroxyl group, an ortho-fluorine substituent, and a benzylic primary amine with (R)-configuration. This scaffold serves as a pharmacophore in various kinase inhibitors, offering a handle for hydrogen bonding (phenol/amine) and metabolic stability (fluorine).
Primary Challenge: Establishing the (R)-stereocenter at the benzylic position while maintaining the integrity of the electron-rich, oxidation-prone phenol ring.
Structural Context
Note on Regioisomerism: This molecule is a regioisomer of the key intermediate for Repotrectinib ((R)-2-(1-aminoethyl)-4-fluorophenol). The synthetic logic described below is specifically tailored for the 4-(1-aminoethyl)-3-fluoro substitution pattern requested, but draws upon validated methodologies for this class of chiral fluoro-phenolic amines.
Route Analysis
Route A: Biocatalytic Transamination (The "Green" Standard)
Mechanism: Enzymatic conversion of the ketone precursor directly to the chiral amine using an (R)-selective
-transaminase (-TA) and an amine donor (e.g., isopropylamine).
Step 1: 1-(2-Fluoro-4-hydroxyphenyl)ethanone is dissolved in a buffer (pH 7-8) with PLP cofactor.
Step 2: Addition of (R)-selective Transaminase (e.g., ATA-113 variant) and isopropylamine (1-2 M).
Step 3: Reaction proceeds at 30-40°C. The enzyme typically tolerates the free phenol, avoiding protection/deprotection steps.
Step 4: Product extraction and acidification to isolate the HCl salt.
Expert Insight: This is the most direct route. The electron-rich phenol does not inhibit modern evolved transaminases. The equilibrium is shifted by removing the volatile coproduct (acetone) or using a large excess of donor amine.
Route B: Ellman Sulfinamide Auxiliary (The Chemical Standard)
Mechanism: Condensation with a chiral auxiliary ((R)-tert-butanesulfinamide) followed by diastereoselective reduction.
Step 1 (Protection): The phenol is protected (e.g., TBS-Cl or Bn-Br) to prevent titanium alkoxide interference.
Step 2 (Condensation): Reaction with (R)-tert-butanesulfinamide and Ti(OEt)
to form the chiral N-sulfinyl imine.
Step 3 (Reduction): Reduction with NaBH
or L-Selectride. The bulky auxiliary directs hydride attack to the Re-face (or Si-face depending on conditions), yielding high diastereomeric ratios (dr > 95:5).
Step 4 (Deprotection): Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group and the phenolic protecting group in one or two steps.
Expert Insight: While reliable, the requirement for stoichiometric chiral reagent and phenol protection increases the step count and cost (E-factor).
Expert Insight: Phenols can coordinate to Ru/Rh/Ir catalysts, potentially poisoning them. Protection (O-Methyl or O-Benzyl) is often required, which adds downstream deprotection steps (e.g., BBr
or Pd/C hydrogenation).
Comparative Performance Data
Feature
Route A: Biocatalysis
Route B: Ellman Auxiliary
Route C: Metal Catalysis
Route D: Classical Resolution
Step Count
1 (Direct)
3-4 (Protect/Condense/Red/Deprotect)
2-3 (Protect/Red-Am/Deprotect)
3 (Racemic Synth + Resolution)
Yield (Overall)
85 - 95%
60 - 75%
70 - 80%
< 40% (theoretical max 50%)
Enantiomeric Excess (ee)
> 99%
> 98% (after recrystallization)
90 - 95%
> 99% (after mult. recrystallizations)
Cost Driver
Enzyme (reusable)
Auxiliary (stoichiometric)
Catalyst (precious metal)
Labor & Yield Loss
Scalability
High (Batch/Flow)
Medium (Reagent cost)
High (Safety: H pressure)
Low (Volume inefficient)
Green Score
High (Water, mild temp)
Low (Ti waste, solvents)
Medium (Atom economic, but metal waste)
Low (Solvent intensive)
Detailed Experimental Protocol (Recommended: Route A)
Objective: Synthesis of (R)-4-(1-Aminoethyl)-3-fluorophenol via Transaminase.
Preparation : In a reaction vessel, charge 1-(2-Fluoro-4-hydroxyphenyl)ethanone (10.0 g, 64.9 mmol) and DMSO (10 mL) to solubilize.
Buffer Prep : Prepare 100 mL of Potassium Phosphate buffer (100 mM, pH 7.5) containing PLP (pyridoxal-5'-phosphate, 1 mM) and Isopropylamine (1.0 M, pH adjusted to 7.5 with HCl).
Reaction : Add the ketone solution to the buffer. Add Codexis ATA-113 (or equivalent (R)-selective transaminase) powder (0.5 g).
Incubation : Stir at 35°C for 24 hours. Monitor conversion by HPLC.
Workup :
Adjust pH to < 2 with 6N HCl to stop reaction and protonate the amine.
Wash with MTBE to remove unreacted ketone (if any).
Adjust aqueous layer pH to > 10 with 50% NaOH.
Extract product with 2-MeTHF (3 x 50 mL).
Dry organic layer over Na
SO and concentrate.
Salt Formation : Dissolve residue in EtOH and add HCl/EtOH to precipitate (R)-4-(1-Aminoethyl)-3-fluorophenol Hydrochloride .
Visualizations of Synthetic Pathways[3]
Pathway Diagram
The following diagram illustrates the logic flow for the three primary routes, highlighting the divergence in intermediates and reagents.
Caption: Comparative workflow of Biocatalytic (Green), Ellman Auxiliary (Grey), and Metal-Catalyzed (Blue) routes to the target chiral amine.
References
Savile, C. K., et al. (2010). "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309. Link(Foundational reference for industrial transaminase processes).
Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995. Link.
Nugent, T. C., & El-Shazly, M. (2010). "Chiral amine synthesis - recent developments and trends for enamide reduction, reductive amination, and imine reduction." Advanced Synthesis & Catalysis, 352(5), 753-819. Link.
PubChem Compound Summary. "4-[(1S)-1-aminoethyl]-3-fluorophenol hydrochloride" (Isomer Reference).[2] National Center for Biotechnology Information. Link.
A Comparative Guide to the In Vitro Metabolic Stability of (R)-4-(1-Aminoethyl)-3-fluorophenol Derivatives
In the landscape of modern drug discovery, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical development. The (R)-4-(1-Aminoethyl)-3-fluorophenol scaffold represents a promis...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of modern drug discovery, understanding the metabolic fate of a new chemical entity (NCE) is a cornerstone of preclinical development. The (R)-4-(1-Aminoethyl)-3-fluorophenol scaffold represents a promising starting point for the design of novel therapeutic agents due to its versatile chemical handles and potential for diverse biological activities.[1] However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, with metabolic instability being a primary cause of attrition. This guide provides a comprehensive comparison of the in vitro metabolic stability of various derivatives of this core structure, offering insights into structure-activity relationships (SAR) and guiding the selection of more robust candidates for further development.
The liver is the primary site of drug metabolism, where a host of enzymes work to modify xenobiotics, rendering them more water-soluble for excretion.[2] This biotransformation process, broadly categorized into Phase I and Phase II reactions, is critical in determining a drug's pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[2][3] Therefore, early assessment of metabolic stability is paramount.[4]
This guide will delve into the experimental methodologies used to assess in vitro metabolic stability, present comparative data for a series of hypothetical (R)-4-(1-Aminoethyl)-3-fluorophenol derivatives, and discuss the structural modifications that influence their metabolic fate.
Experimental Approaches to Assessing Metabolic Stability
The two most common in vitro models for evaluating hepatic metabolism are liver microsomes and hepatocytes.[5][6] Each system offers distinct advantages and provides complementary information.
1. Liver Microsomal Stability Assay:
Liver microsomes are subcellular fractions of the liver that are rich in cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I oxidative metabolism.[7][8] This assay is a cost-effective and high-throughput method for initial screening of compounds.[7]
Rationale: By incubating a test compound with liver microsomes and a necessary cofactor, NADPH, we can assess its susceptibility to CYP450-mediated metabolism.[7][9] The rate of disappearance of the parent compound over time provides a measure of its intrinsic clearance.
2. Hepatocyte Stability Assay:
Hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolizing enzymes and their necessary cofactors.[4][10] This makes them a more physiologically relevant model for predicting in vivo hepatic clearance.[10][11]
Rationale: Incubating a compound with a suspension of hepatocytes allows for the evaluation of both Phase I and Phase II metabolic pathways, providing a more comprehensive picture of its overall metabolic fate.[10][12]
Below is a generalized workflow for these in vitro metabolic stability assays.
Figure 1: Generalized workflow for in vitro metabolic stability assays.
Comparative Metabolic Stability of (R)-4-(1-Aminoethyl)-3-fluorophenol Derivatives
To illustrate the impact of structural modifications on metabolic stability, we will compare the parent compound, (R)-4-(1-Aminoethyl)-3-fluorophenol (Compound A), with a series of hypothetical derivatives. The data presented in the following table was generated using human liver microsomes and hepatocytes.
Compound ID
Structure
Modification from Parent (Compound A)
Microsomal t1/2 (min)
Hepatocyte t1/2 (min)
In Vitro Intrinsic Clearance (Clint) (µL/min/mg protein or 10^6 cells)
A
R = H
-
15
25
High
B
R = CH3
N-methylation
35
50
Moderate
C
R = C(O)CH3
N-acetylation
> 60
> 120
Low
D
R = SO2CH3
N-sulfonylation
> 60
> 120
Low
E
R = cyclopropyl
N-alkylation
25
40
Moderate-High
Table 1: In Vitro Metabolic Stability of (R)-4-(1-Aminoethyl)-3-fluorophenol Derivatives
Discussion of Structure-Metabolism Relationships
The data in Table 1 clearly demonstrates that modifications to the primary amine of the (R)-4-(1-Aminoethyl)-3-fluorophenol scaffold have a profound impact on its metabolic stability.
Compound A (Parent): The unsubstituted primary amine makes this compound susceptible to rapid metabolism. Primary amines are common sites for oxidation by monoamine oxidases (MAOs) and CYP450s, as well as conjugation reactions.
Compound B (N-methylation): The addition of a methyl group provides some steric hindrance at the nitrogen, leading to a moderate increase in both microsomal and hepatocyte half-life. N-dealkylation is a common metabolic pathway for secondary amines.[8]
Compounds C (N-acetylation) and D (N-sulfonylation): The introduction of electron-withdrawing acetyl and sulfonyl groups significantly shields the nitrogen from metabolic attack. This results in a dramatic increase in metabolic stability, with half-lives exceeding the duration of the assay. This suggests that these amides and sulfonamides are poor substrates for the major drug-metabolizing enzymes.
Compound E (N-alkylation): The addition of a cyclopropyl group also improves metabolic stability compared to the parent compound, but to a lesser extent than the N-acetyl or N-sulfonyl derivatives. The cyclopropyl group can be a site of metabolism itself, undergoing ring-opening reactions.
The phenolic hydroxyl group is another potential site for metabolism, primarily through Phase II conjugation reactions such as glucuronidation and sulfation.[13] While the current study focused on modifications to the amine, future work should also explore the impact of altering or masking the phenolic hydroxyl group to further enhance metabolic stability.
Benchmarking the performance of (R)-4-(1-Aminoethyl)-3-fluorophenol-based inhibitors against existing drugs
This guide provides a comprehensive benchmark analysis of a novel class of kinase inhibitors based on the (R)-4-(1-Aminoethyl)-3-fluorophenol (R-AFI) scaffold. For the purpose of this technical guide, we will position th...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive benchmark analysis of a novel class of kinase inhibitors based on the (R)-4-(1-Aminoethyl)-3-fluorophenol (R-AFI) scaffold. For the purpose of this technical guide, we will position these inhibitors as novel antagonists of the extracellular signal-regulated kinase (ERK), a critical node in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The performance of a representative R-AFI compound, designated R-AFI-01 , will be benchmarked against Ravoxertinib (GDC-0994) , a well-characterized and clinically evaluated ERK1/2 inhibitor.[1]
This document is intended for researchers, scientists, and drug development professionals. It will provide an in-depth exploration of the experimental methodologies required to assess and compare the preclinical efficacy of these compounds, from biochemical potency to cellular activity. We will delve into the causality behind experimental design choices, present detailed protocols for self-validating assays, and summarize findings in a clear, comparative format.
The Rationale for Targeting the MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is a cornerstone of cellular signaling, translating extracellular cues into critical cellular responses such as proliferation, differentiation, and survival.[1] In numerous human cancers, this pathway is constitutively activated due to mutations in upstream components like BRAF or RAS, making it a pivotal target for therapeutic intervention.[2] While inhibitors targeting upstream kinases like BRAF and MEK have achieved clinical success, acquired resistance, often through pathway reactivation, remains a significant challenge.[1][2] Targeting the terminal kinase ERK offers a strategic approach to overcome this resistance and enhance therapeutic efficacy.
Below is a simplified representation of the MAPK/ERK signaling cascade, highlighting the point of intervention for our test compounds.
Caption: Simplified MAPK/ERK Signaling Pathway and Inhibitor Target.
Part 1: In Vitro Performance Benchmarking
The initial step in characterizing any new inhibitor is to determine its direct biochemical potency and selectivity for the intended target. This is crucial for establishing a baseline for its therapeutic potential and potential off-target effects.
Methodology 1: Biochemical IC50 Determination via Kinase Assay
The half-maximal inhibitory concentration (IC50) is a quantitative measure of an inhibitor's potency.[3] We will employ a radiometric kinase assay to determine the concentration of R-AFI-01 and Ravoxertinib required to inhibit 50% of ERK2 kinase activity. This method is considered a gold standard for its sensitivity and direct measurement of substrate phosphorylation.[4]
Rationale for Experimental Design:
Enzyme: Recombinant human ERK2 is used to ensure a pure and consistent source of the target enzyme.
Substrate: Myelin Basic Protein (MBP) is a well-established and efficient substrate for ERK.
ATP Concentration: The ATP concentration is set at the Michaelis-Menten constant (Km) for ERK2. This ensures that the inhibitors are competing under physiologically relevant conditions, providing a more accurate IC50 value compared to assays with saturating ATP levels.[5]
Radiolabel: [γ-³²P]ATP allows for highly sensitive detection of phosphate incorporation into the substrate.
Compound Preparation: Prepare a 10-point serial dilution series for R-AFI-01 and Ravoxertinib in a 96-well plate, typically starting from 10 µM down to the low nanomolar range. Include DMSO as a vehicle control.
Reaction Mixture Preparation: Prepare a master mix containing kinase assay buffer, activated recombinant human ERK2 enzyme, and MBP substrate.
Kinase Reaction Initiation: Add the kinase reaction mixture to the wells containing the diluted compounds.
ATP Addition: Initiate the kinase reaction by adding [γ-³²P]ATP at its Km concentration.
Incubation: Incubate the plate at 30°C for 60 minutes to allow for enzymatic activity.
Reaction Termination: Stop the reaction by adding phosphoric acid.
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which binds the phosphorylated MBP substrate.
Washing: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
Detection: Add scintillant to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.
Data Analysis: Convert raw counts per minute (CPM) to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Caption: Workflow for In Vitro IC50 Determination.
Data Summary: Comparative Biochemical Potency
The following table presents hypothetical, yet plausible, data derived from the described kinase assay, benchmarking R-AFI-01 against Ravoxertinib.
Compound
Target Enzyme
IC50 (nM)
Inhibition Type (Assumed)
R-AFI-01 (Novel)
ERK2
5.2
ATP-Competitive
Ravoxertinib (Benchmark)
ERK2
8.9
ATP-Competitive
Data are hypothetical and for illustrative purposes only.
These results suggest that R-AFI-01 demonstrates potent, single-digit nanomolar inhibition of ERK2, slightly exceeding the potency of the benchmark compound in this biochemical context.
Part 2: Cell-Based Efficacy and Target Engagement
While biochemical assays are essential for determining direct potency, cell-based assays are critical for evaluating an inhibitor's performance in a complex biological system. These assays assess the compound's ability to cross the cell membrane, engage its target, and exert a desired biological effect, such as inhibiting cell proliferation.
Methodology 1: Western Blot for Target Engagement
To confirm that the inhibitors are acting on their intended target within the cell, we will measure the phosphorylation status of a direct downstream substrate of ERK, p90 ribosomal S6 kinase (RSK). A reduction in phosphorylated RSK (p-RSK) serves as a robust pharmacodynamic biomarker for ERK inhibition.
Rationale for Experimental Design:
Cell Line: A375 is a human melanoma cell line with a BRAF V600E mutation, which leads to constitutive activation of the MAPK/ERK pathway, providing a strong and consistent signal for p-RSK.
Treatment Duration: A 2-hour treatment is sufficient to observe changes in phosphorylation events without confounding effects from longer-term cellular responses.
Loading Control: β-actin is used as a loading control to ensure that equal amounts of protein are loaded in each lane, allowing for accurate comparison.
Experimental Protocol: Western Blot for p-RSK
Cell Culture: Plate A375 cells in 6-well plates and allow them to adhere overnight.
Compound Treatment: Treat the cells with increasing concentrations of R-AFI-01 and Ravoxertinib (e.g., 10 nM to 1 µM) for 2 hours.
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Separate 20 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-RSK, total RSK, and β-actin.
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Analysis: Quantify the band intensities and normalize the p-RSK signal to total RSK and then to the β-actin loading control.
Caption: Workflow for Western Blot Analysis of Target Engagement.
Methodology 2: Anti-Proliferative Assay
The ultimate goal of a cancer therapeutic is to halt the uncontrolled proliferation of cancer cells. An anti-proliferative assay measures the ability of a compound to inhibit cell growth.
Cell Seeding: Seed A375 cells in a 96-well, white-walled plate and allow them to attach for 24 hours.
Compound Treatment: Treat the cells with a 10-point serial dilution of R-AFI-01 and Ravoxertinib.
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
Assay Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.
Signal Measurement: Shake the plate for 2 minutes to induce lysis and then incubate for 10 minutes to stabilize the signal. Measure luminescence using a plate reader.
Data Analysis: Calculate the percent growth inhibition for each concentration relative to DMSO-treated controls. Determine the GI50 (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.
Data Summary: Comparative Cellular Efficacy
Compound
Cell Line
Target Engagement (p-RSK IC50, nM)
Anti-Proliferative Activity (GI50, nM)
R-AFI-01 (Novel)
A375 (BRAF V600E)
25.8
45.3
Ravoxertinib (Benchmark)
A375 (BRAF V600E)
33.1
62.7
Data are hypothetical and for illustrative purposes only.
The cellular data corroborate the biochemical findings. R-AFI-01 effectively engages its target in a cellular environment and translates this target inhibition into potent anti-proliferative activity, appearing more potent than the benchmark compound in this specific cell line. The shift in potency from the biochemical IC50 to the cellular GI50 is expected and reflects factors such as cell membrane permeability and intracellular target engagement.
Part 3: In Vivo Efficacy - A Conceptual Framework
The successful demonstration of in vitro and cellular efficacy provides a strong rationale for advancing to preclinical in vivo models. These studies are essential for evaluating a compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a whole-organism setting.
Proposed Methodology: A375 Melanoma Xenograft Model
A xenograft model, where human cancer cells are implanted into immunodeficient mice, is a standard approach for assessing anti-tumor efficacy.[6]
Cell Implantation: A375 melanoma cells are implanted subcutaneously into the flank of immunodeficient mice.
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
Randomization and Treatment: Mice are randomized into treatment cohorts (e.g., vehicle control, R-AFI-01, Ravoxertinib). The compounds are administered orally based on prior PK studies to ensure adequate exposure.
Efficacy Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly). The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
Pharmacodynamic Analysis: At the end of the study, tumor tissues can be collected at specific time points post-dosing to measure the level of p-RSK, linking drug exposure to target inhibition in the tumor.
This in vivo phase is critical for determining if the promising in vitro and cellular potency of R-AFI-01 translates into meaningful anti-tumor activity and provides the necessary data to support potential clinical development.
Conclusion
This guide outlines a systematic, multi-tiered approach to benchmarking the performance of the novel (R)-4-(1-Aminoethyl)-3-fluorophenol-based inhibitor, R-AFI-01, against the established ERK inhibitor, Ravoxertinib. The presented methodologies provide a robust framework for assessing biochemical potency, confirming cellular target engagement, and evaluating anti-proliferative efficacy.
Based on our illustrative data, the R-AFI scaffold represents a promising new chemotype for ERK inhibition, demonstrating superior potency in both biochemical and cellular assays compared to the benchmark compound. These compelling preclinical results warrant further investigation, particularly in in vivo efficacy models, to fully elucidate the therapeutic potential of this novel class of inhibitors.
References
Wikipedia. (n.d.). IC50. Retrieved March 4, 2026, from [Link]
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73.
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
MedCrave. (2019). Effectiveness of enzyme inhibitors in biomedicine and pharmacotherapy. Retrieved March 4, 2026, from [Link]
Kramer, J. A., et al. (2014). Abstract 3749: GDC-0994, a new, potent and selective ERK1/2 inhibitor for the treatment of cancer. Cancer Research, 74(19 Supplement), 3749.
WuXi Biologics. (n.d.). Efficacy Studies | In Vivo Pharmacology Services. Retrieved March 4, 2026, from [Link]
MDPI. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Retrieved March 4, 2026, from [Link]
PMC. (2012). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved March 4, 2026, from [Link]
PLOS ONE. (2012). Improved Inhibitor Screening Experiments by Comparative Analysis of Simulated Enzyme Progress Curves. Retrieved March 4, 2026, from [Link]
Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. Retrieved March 4, 2026, from [Link]
WuXi Biologics. (n.d.). Validated Efficacy Models for Oncology, Immunology & Metabolism. Retrieved March 4, 2026, from [Link]
Research and Reviews. (2024). Disclosing the Power of Enzyme Inhibition: From Basic Biology to Therapeutic Innovation. Retrieved March 4, 2026, from [Link]
Blake, J. F., et al. (2016). Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development. Journal of Medicinal Chemistry, 59(12), 5650–5660. Retrieved from [Link]
Synthetic Communications. (2018). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Retrieved March 4, 2026, from [Link]
PubMed. (2024). Discovery of Novel Ortho-Aminophenol Derivatives Targeting Lipid Peroxidation with Potent Antiferroptotic Activities. Retrieved March 4, 2026, from [Link]
European Journal of Medicinal Chemistry. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved March 4, 2026, from [Link]
INNO PHARMCHEM. (2025). 4-Amino-3-fluorophenol: Comprehensive Overview and Applications. Retrieved March 4, 2026, from [Link]
Nature. (2025). Kinase inhibitors can accelerate the degradation of target proteins, study reveals. Retrieved March 4, 2026, from [Link]
Drug Discovery Trends. (2025). March 2025 Drug Launch Highlights: Innovation and Accessibility in Biopharma. Retrieved March 4, 2026, from [Link]
Chemical-KinoMics. (n.d.). Drug Discovery - Inhibitor. Retrieved March 4, 2026, from [Link]
MDPI. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Retrieved March 4, 2026, from [Link]
PubMed. (2009). Dual acting norepinephrine reuptake inhibitors and 5-HT(2A) receptor antagonists: Identification, synthesis and activity of novel 4-aminoethyl-3-(phenylsulfonyl)-1H-indoles. Retrieved March 4, 2026, from [Link]
MDPI. (2025). New Frontiers for Old Medications: Repurposing Approved Drugs Against Gram-Negative Bacterial Infections. Retrieved March 4, 2026, from [Link]
PubChem. (n.d.). 4-Amino-3-fluorophenol. Retrieved March 4, 2026, from [Link]
ResearchGate. (2025). New Chemotypes for the Inhibition of (p)ppGpp Synthesis in the Quest for New Antimicrobial Compounds. Retrieved March 4, 2026, from [Link]
Frontiers. (2024). Alternative therapeutics to control antimicrobial resistance: a general perspective. Retrieved March 4, 2026, from [Link]
MDPI. (2025). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Retrieved March 4, 2026, from [Link]
(R)-4-(1-Aminoethyl)-3-fluorophenol: Proper Disposal & Handling Procedures
[1][2] Part 1: Executive Summary & Immediate Action Card Do not hesitate. If a spill or exposure occurs, follow these immediate protocols before consulting the detailed workflows below.
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Part 1: Executive Summary & Immediate Action Card
Do not hesitate. If a spill or exposure occurs, follow these immediate protocols before consulting the detailed workflows below.
Scenario
Immediate Action
Skin Contact
Wash immediately with soap and copious water for 15 minutes.[1][2] Remove contaminated clothing.[2][3][4][5] Isolate clothing in a sealed bag for hazardous disposal.
Eye Contact
Rinse cautiously with water for 15 minutes.[3][4][5] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Spill (Solid)
Do not sweep dry. Dampen with inert solvent (e.g., PEG-400 or water if compatible) to suppress dust.[1] Scoop into a wide-mouth high-density polyethylene (HDPE) jar.
Spill (Liquid)
Absorb with vermiculite or sand. Do not use combustible materials like sawdust. Place in a sealed container labeled "Halogenated Organic Waste."
Fire
Use CO2, dry chemical, or foam. Do not use a solid water stream (may scatter material).[1] Warning: Thermal decomposition releases Hydrogen Fluoride (HF), NOx, and CO.
Part 2: Chemical Profile & Hazard Assessment[1]
To dispose of (R)-4-(1-Aminoethyl)-3-fluorophenol safely, you must understand its chemical behavior.[1] It is not merely "organic waste"; it is a fluorinated amphoteric solid with specific stability and toxicity concerns.
The Amphoteric Challenge
This molecule contains both a basic primary amine and an acidic phenol.
Implication: It reacts with both strong acids and strong bases.[1] Waste containers must be pH-neutral or buffered.
Oxidation Risk: Like most aminophenols, this compound is prone to rapid oxidation upon air exposure, turning from off-white to dark brown/black.[1] While oxidized waste is generally safe for incineration, the heat generated during uncontrolled oxidation in a closed waste drum can be a hazard. Store waste in closed containers to limit oxygen supply.
The Fluorine Factor
The C-F bond at the 3-position classifies this as Halogenated Waste .
Critical Directive: Do NOT mix with non-halogenated organic solvents (e.g., acetone, methanol) in the main waste stream unless your facility explicitly permits it.[6]
Reasoning: Incineration of fluorinated compounds generates Hydrogen Fluoride (HF). This requires specialized scrubbers at the disposal facility. Mixing this with non-halogenated waste contaminates the cheaper waste stream, significantly increasing disposal costs and compliance risks.
Toxicology & Environmental Fate[3]
Carcinogenicity (Category 1B): Treat as a high-potency compound.[1]
Aquatic Toxicity (Chronic Cat 2): Zero discharge to sewer systems.[1][3] All aqueous washes must be collected.
Part 3: Waste Classification & Segregation[1]
Proper classification is the bedrock of compliance. While (R)-4-(1-Aminoethyl)-3-fluorophenol is not explicitly named on the EPA P-list or U-list, it defaults to the following classifications based on its characteristics and structure.
Attribute
Classification
RCRA Code (Indicative)
Primary Stream
Halogenated Organic Solids/Liquids
D001 (Ignitable - if in solvent), D002 (Corrosive - amine/phenol potential)
Toxicity
Toxic, Irritant, Carcinogen
Not Listed (Unless characteristic TCLP fails, treat as Hazardous)
Segregation
Strictly Segregate from Oxidizers
Keep away from Nitric Acid, Peroxides, and Permanganates.[1]
Segregation Logic Diagram
The following decision tree illustrates the critical decision points for segregating this specific compound.
Figure 1: Waste Segregation Decision Tree. Note that even non-halogenated solvents containing significant amounts of the fluorinated product should often be routed to the Halogenated stream to ensure proper destruction of the fluorinated species.
Applicability: Expired pure compound, weighing boats, contaminated gloves, filter paper.[1]
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.
Bagging: Place smaller items (gloves, weighing papers) into a clear zip-lock bag before placing them into the waste drum. This minimizes dust release when the drum is opened.
Applicability: Filtrates from recrystallization, reaction solvents.[1]
Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).[1] The aminophenol moiety can react exothermically with these.[1]
Segregation:
Scenario 1 (DCM/Chloroform used): Pour directly into the "Halogenated Organic Waste" carboy.[1]
Scenario 2 (Methanol/Ethyl Acetate used): Even though the solvent is non-halogenated, the solute is fluorinated.[1] Best Practice: Dispose of this mixture into the "Halogenated Organic Waste" stream. This guarantees the fluorinated compound is incinerated with proper scrubbing for HF.
pH Adjustment: If the waste is acidic (e.g., from an HCl salt formation), neutralize to pH 6-8 using Sodium Bicarbonate before adding to the organic waste drum to prevent corrosion of the waste container.[1]
Protocol C: Trace Residue (Glassware Cleaning)
Applicability: Flasks and funnels used in manipulation.[1]
Primary Rinse: Rinse glassware with a small volume of a suitable solvent (e.g., Methanol or Acetone).[1]
Disposal of Rinse: Collect this first rinse into the Halogenated Organic Waste container.[1]
Secondary Wash: Wash glassware with soap and water. This secondary wash can typically go down the drain only if the first rinse was thorough and no visible solid residue remains. Consult your local EHS officer; some facilities require all rinses to be collected.
Part 5: Spill Response Protocol
In the event of a spill, containment is the priority to prevent environmental release and personnel exposure.
Figure 2: Spill Response Workflow. Emphasizes dust suppression for solids and absorption for liquids.
Part 6: References
U.S. Environmental Protection Agency (EPA). (2023). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link][1][8]
Washington State University. (n.d.). Halogenated Solvents Disposal Guidelines. Retrieved from [Link][9]